Oxazolidine, 2-methyl-2-phenyl-
Description
The exact mass of the compound Oxazolidine, 2-methyl-2-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128919. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Oxazolidine, 2-methyl-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxazolidine, 2-methyl-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-phenyl-1,3-oxazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(11-7-8-12-10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXMCDDVPLMEFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NCCO1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299256 | |
| Record name | Oxazolidine, 2-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65687-97-0 | |
| Record name | NSC128919 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxazolidine, 2-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Formation Mechanism of 2-Methyl-2-Phenyl-Oxazolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the chemical principles and pathways governing the formation of 2-methyl-2-phenyl-oxazolidine. Oxazolidines are crucial five-membered heterocyclic compounds containing both oxygen and nitrogen atoms at the 1 and 3 positions, respectively.[1] They serve as vital chiral auxiliaries, synthetic intermediates, and core moieties in various biologically active compounds.[1][2] The synthesis of these heterocycles is a cornerstone of modern organic and medicinal chemistry. This document outlines the core reaction mechanism, provides a detailed experimental protocol for its synthesis, presents relevant quantitative data from analogous reactions, and uses detailed visualizations to clarify complex pathways.
Core Reaction Mechanism: Condensation of 2-Amino-1-Phenylethanol and Acetone
The most prevalent and straightforward method for synthesizing 1,3-oxazolidines is the condensation reaction between a β-amino alcohol and an aldehyde or ketone.[1] In the case of 2-methyl-2-phenyl-oxazolidine, the reactants are (racemic or enantiopure) 2-amino-1-phenylethanol and acetone.
The reaction proceeds through the formation of a key intermediate, a hemiaminal, which subsequently undergoes intramolecular cyclization and dehydration to yield the stable oxazolidine ring. The mechanism can also be described as involving a transient iminium ion, which is highly electrophilic and readily attacked by the hydroxyl group.[3][4]
The key steps are:
-
Nucleophilic Attack: The nitrogen atom of the amino alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. This forms a zwitterionic intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral hemiaminal intermediate.
-
Iminium Ion Formation & Cyclization: The hydroxyl group of the hemiaminal is protonated (often catalyzed by a trace of acid or the solvent), making it a good leaving group (water). The lone pair on the nitrogen atom pushes out the water molecule, forming a transient, highly reactive iminium ion. The molecule's own hydroxyl group then acts as an intramolecular nucleophile, attacking the iminium carbon.
-
Deprotonation: The final step involves the deprotonation of the oxonium ion to yield the neutral 2-methyl-2-phenyl-oxazolidine product and regenerate the acid catalyst, if used.
The overall reaction is a reversible equilibrium. To drive the reaction towards the product, it is common to remove the water that is formed, for example, by using a Dean-Stark apparatus or a dehydrating agent like magnesium sulfate.[4]
Caption: The reaction mechanism for the formation of 2-methyl-2-phenyl-oxazolidine.
Experimental Protocols
The following is a representative protocol for the synthesis of 2-methyl-2-phenyl-oxazolidine. This procedure is based on established methods for the condensation of β-amino alcohols with ketones.[4]
Materials and Equipment:
-
2-Amino-1-phenylethanol
-
Acetone (anhydrous)
-
Toluene (anhydrous)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Round-bottom flask (100 mL)
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Silica gel for column chromatography
Procedure:
-
Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser under a nitrogen or argon atmosphere.
-
Charging the Flask: To the flask, add 2-amino-1-phenylethanol (e.g., 1.37 g, 10 mmol) and 50 mL of anhydrous toluene.
-
Reactant Addition: Add an excess of anhydrous acetone (e.g., 2.90 g, 50 mmol, 5 equivalents).
-
Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent (toluene) and excess acetone using a rotary evaporator.
-
Purification: Dissolve the crude residue in a suitable solvent like dichloromethane or ethyl acetate. Dry the solution over anhydrous magnesium sulfate, filter, and concentrate again. The final product can be purified by flash column chromatography on silica gel if necessary.
References
Spectroscopic Characterization of 2-Methyl-2-Phenyl-Oxazolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 2-methyl-2-phenyl-oxazolidine. The document details predicted spectroscopic data based on the analysis of related compounds and established principles of spectroscopic interpretation. It also includes comprehensive experimental protocols for acquiring such data, aimed at professionals in research and drug development.
Chemical Structure and Overview
2-Methyl-2-phenyl-oxazolidine is a heterocyclic compound belonging to the oxazolidine family. Its structure consists of a five-membered ring containing both nitrogen and oxygen atoms, substituted at the 2-position with both a methyl and a phenyl group. This structure is of interest in medicinal chemistry and organic synthesis due to the prevalence of the oxazolidine core in various biologically active molecules.
Predicted Spectroscopic Data
Due to the limited availability of published spectra specifically for 2-methyl-2-phenyl-oxazolidine, the following data tables are based on predicted values derived from spectral data of analogous structures and general principles of spectroscopy.
¹H NMR Spectroscopy Data (Predicted)
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methyl-2-Phenyl-Oxazolidine
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (at C2) | 1.6 - 1.8 | Singlet | 3H |
| -CH₂- (at C5) | 3.8 - 4.2 | Multiplet | 2H |
| -CH₂- (at C4) | 3.0 - 3.4 | Multiplet | 2H |
| N-H | 1.5 - 2.5 (broad) | Singlet | 1H |
| Phenyl-H | 7.2 - 7.5 | Multiplet | 5H |
Note: The solvent used for NMR analysis will affect the chemical shifts, particularly for the N-H proton.
¹³C NMR Spectroscopy Data (Predicted)
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methyl-2-Phenyl-Oxazolidine
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C H₃ (at C2) | 25 - 30 |
| C -2 | 95 - 105 |
| C -4 | 45 - 55 |
| C -5 | 65 - 75 |
| Phenyl C -ipso | 140 - 150 |
| Phenyl C -ortho | 125 - 130 |
| Phenyl C -meta | 128 - 132 |
| Phenyl C -para | 127 - 131 |
Infrared (IR) Spectroscopy Data (Predicted)
Table 3: Predicted IR Absorption Bands for 2-Methyl-2-Phenyl-Oxazolidine
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1180 - 1360 | Medium |
| C-O Stretch | 1000 - 1300 | Strong |
Mass Spectrometry (MS) Data (Predicted)
Table 4: Predicted Mass Spectrometry Fragmentation for 2-Methyl-2-Phenyl-Oxazolidine
| m/z | Predicted Fragment |
| 177 | [M]⁺ (Molecular Ion) |
| 162 | [M - CH₃]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic characterization of 2-methyl-2-phenyl-oxazolidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 5-10 mg of 2-methyl-2-phenyl-oxazolidine is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[1] The spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.[1] For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.[2] The data is then processed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]
Infrared (IR) Spectroscopy
For a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent, applying a drop to a salt plate (e.g., KBr or NaCl), and allowing the solvent to evaporate.[4][5] Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr and pressing the mixture into a disc.[6] The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[7] A background spectrum of the empty sample compartment is typically recorded and subtracted from the sample spectrum.[7]
Mass Spectrometry (MS)
A dilute solution of the sample in a volatile solvent is introduced into the mass spectrometer.[8] Electron Impact (EI) is a common ionization technique for this type of molecule, which involves bombarding the sample with a high-energy electron beam.[9] This causes the molecule to ionize and fragment. The resulting ions are separated by a mass analyzer based on their mass-to-charge (m/z) ratio and detected.[10] The resulting mass spectrum provides information about the molecular weight and the structure of the fragments.[11]
Conclusion
References
- 1. Nuclear magnetic resonance spectroscopy (1H NMR) [bio-protocol.org]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 2-Methyl-2-Phenyl-Oxazolidine: Chemical Properties and Reactivity
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2-methyl-2-phenyl-oxazolidine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogues and established principles of oxazolidine chemistry to predict its characteristics and behavior.
Chemical Properties
| Property | 2-Methyl-2-phenyl-oxazolidine (Predicted/Calculated) | (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone[1] | 2-Methyl-3-phenyl-oxazolidine[2] | 2-Phenyl-1,3-oxazolidine[3] | 2-Methyl-2-oxazoline[4] |
| CAS Number | Not available | 16251-45-9 | 16250-89-8 | 3394-32-9 | 1120-64-5 |
| Molecular Formula | C10H13NO | C10H11NO2 | C10H13NO | C9H11NO | C4H7NO |
| Molecular Weight | 163.22 g/mol | 177.20 g/mol | 163.22 g/mol | 149.19 g/mol | 85.10 g/mol |
| Melting Point | Not available | 121-123 °C | Not available | Not available | Not applicable (liquid) |
| Boiling Point | Not available | Not available | Not available | Not available | 109.5-110.5 °C |
| Density | Not available | Not available | Not available | Not available | 1.005 g/mL at 25 °C |
| Solubility | Expected to be soluble in organic solvents. | Soluble in chloroform. | Not available | Not available | Not available |
Synthesis
Oxazolidines are typically synthesized through the condensation reaction of a β-amino alcohol with an aldehyde or a ketone.[5] For 2-methyl-2-phenyl-oxazolidine, the logical synthetic route would involve the reaction of 2-aminoethanol with acetophenone. This reaction is generally reversible and often requires the removal of water to drive the equilibrium towards the oxazolidine product.
References
A Technical Guide to the Solubility of 2-methyl-2-phenyl-oxazolidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-methyl-2-phenyl-oxazolidine in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on chemical principles and furnishes detailed experimental protocols for its empirical determination.
Predicted Solubility Profile
The solubility of a compound is primarily governed by the principle of "like dissolves like."[1] This principle states that substances with similar polarities are more likely to be soluble in one another. The molecular structure of 2-methyl-2-phenyl-oxazolidine, featuring both polar and non-polar regions, suggests a nuanced solubility profile.
-
Polar Characteristics: The oxazolidine ring contains nitrogen and oxygen atoms, which are electronegative and can participate in hydrogen bonding as acceptors. This imparts a degree of polarity to the molecule.
-
Non-Polar Characteristics: The presence of a phenyl group and a methyl group contributes significant non-polar character to the molecule.
Based on this structure, 2-methyl-2-phenyl-oxazolidine is expected to exhibit good solubility in a range of common organic solvents. It is likely to be soluble in:
-
Polar Aprotic Solvents: Such as acetone, ethyl acetate, and tetrahydrofuran (THF), which can engage in dipole-dipole interactions.
-
Protic Solvents: Such as ethanol and methanol, which can act as hydrogen bond donors to the nitrogen and oxygen atoms of the oxazolidine ring.
-
Non-Polar Solvents: Such as toluene and hexane, due to the non-polar phenyl and methyl groups. However, solubility in highly non-polar solvents may be more limited compared to solvents with intermediate polarity.
Quantitative Solubility Data
Experimental Protocols for Solubility Determination
The following are established methodologies for determining the solubility of an organic compound.
3.1. General Qualitative Solubility Test
This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
2-methyl-2-phenyl-oxazolidine
-
A selection of organic solvents (e.g., hexane, toluene, diethyl ether, chloroform, ethyl acetate, acetone, ethanol, methanol)
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Place approximately 20-30 mg of 2-methyl-2-phenyl-oxazolidine into a small test tube.
-
Add 1 mL of the chosen solvent to the test tube in small portions.
-
After each addition, vigorously shake or vortex the test tube for 30-60 seconds.[1]
-
Visually inspect the solution. A compound is considered soluble if it completely dissolves, leaving no visible solid particles. It is partially soluble if some, but not all, of the solid dissolves. It is insoluble if the solid does not appear to dissolve at all.
-
Record the observations for each solvent.
3.2. Quantitative Solubility Determination by Gravimetric Method
This method provides a precise measurement of solubility at a specific temperature.
Materials:
-
2-methyl-2-phenyl-oxazolidine
-
Selected organic solvent
-
Scintillation vials or small flasks with screw caps
-
Analytical balance
-
Constant temperature bath (e.g., shaker bath or magnetic stirrer with a hot plate)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed vials for solvent evaporation
Procedure:
-
Prepare a saturated solution by adding an excess amount of 2-methyl-2-phenyl-oxazolidine to a known volume of the solvent in a scintillation vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any solid particles.
-
Transfer the clear, saturated solution to a pre-weighed vial.
-
Record the exact volume of the transferred solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of solution transferred (L)
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of an organic compound.
Caption: General workflow for quantitative solubility determination.
References
Thermal Stability of 2-Methyl-2-Phenyl-Oxazolidine: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-2-phenyl-oxazolidine is a heterocyclic compound with potential applications in organic synthesis and as a building block for more complex molecules. Understanding its thermal stability is crucial for determining its shelf-life, processing conditions, and potential degradation pathways. This guide summarizes the available data on related compounds to infer the thermal properties of 2-methyl-2-phenyl-oxazolidine and provides detailed experimental protocols for its characterization.
Inferred Thermal Stability from Related Compounds
Data from Poly(2-methyl-2-oxazoline)
While data for the monomer is unavailable, studies on the polymer, poly(2-methyl-2-oxazoline), provide insights into the thermal stability of the oxazoline ring system. Thermogravimetric analysis (TGA) has shown that the thermal destruction of poly(2-methyl-2-oxazoline) commences at temperatures above 209 °C. This suggests that the core oxazoline structure is relatively stable to heat.
Table 1: Thermal Stability Data for Poly(2-methyl-2-oxazoline)
| Material | Onset of Thermal Decomposition (°C) |
| Poly(2-methyl-2-oxazoline) | > 209 |
Hydrolytic Stability of Phenyl-Substituted Oxazolidines
Research on the hydrolytic stability of various oxazolidine derivatives indicates that the substituents on the ring play a significant role. Studies have shown that 2-phenyl substituted oxazolidines are more susceptible to hydrolysis compared to their 2-methyl counterparts[1]. This suggests that 2-methyl-2-phenyl-oxazolidine may also be sensitive to moisture, which could impact its overall stability and handling requirements. The hydrolysis typically proceeds through ring-opening mechanisms[1][2][3].
Experimental Protocols
The following are detailed methodologies for key experiments to determine the thermal stability of a compound like 2-methyl-2-phenyl-oxazolidine.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which 5% and 10% mass loss occur (T5 and T10, respectively). The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the heat flow associated with these events.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, which typically includes a heating-cooling-heating cycle to erase the thermal history of the sample. For example:
-
Heat from 25 °C to 200 °C at 10 °C/min.
-
Cool from 200 °C to -50 °C at 10 °C/min.
-
Heat from -50 °C to 250 °C at 10 °C/min.
-
-
Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization), as well as step changes in the baseline (glass transition).
Mandatory Visualizations
Experimental Workflow for Thermal Stability Analysis
Caption: Workflow for Thermal Stability Assessment.
Logical Relationship of Stability Factors
Caption: Factors Influencing Compound Stability.
Conclusion
While direct experimental data on the thermal stability of 2-methyl-2-phenyl-oxazolidine is currently lacking, analysis of related compounds provides valuable insights. The oxazoline ring system is expected to be thermally stable to at least 200 °C. However, the presence of a phenyl group at the 2-position may increase its susceptibility to hydrolysis, which is an important consideration for its handling and storage. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of the thermal stability of 2-methyl-2-phenyl-oxazolidine, which is essential for its potential application in research and development.
References
Crystal Structure of 2-Methyl-2-Phenyl-Oxazolidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 2-methyl-2-phenyl-oxazolidine derivatives, focusing on a comprehensively studied example to illustrate the key structural features, experimental methodologies, and analytical approaches relevant to this class of compounds. The information presented is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.
Introduction to 2-Methyl-2-Phenyl-Oxazolidine Derivatives
The 1,3-oxazolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The substitution at the 2-position with both a methyl and a phenyl group introduces a chiral center and specific steric and electronic properties that influence the molecule's conformation and intermolecular interactions. Understanding the three-dimensional structure of these derivatives at the atomic level through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies, rational drug design, and the development of novel therapeutics.
This guide will focus on the detailed crystal structure analysis of a representative derivative, 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol, to provide a foundational understanding of the crystallographic features of this class of molecules.
Experimental Protocols
A reproducible and well-documented experimental workflow is crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following sections detail the synthesis, crystallization, and structure determination protocols for the representative 2-methyl-2-phenyl-oxazolidine derivative.
Synthesis and Crystallization
The synthesis of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol has been reported and serves as a model for obtaining similar derivatives.[1] Colorless, needle-like crystals suitable for X-ray diffraction were obtained through recrystallization from an ethanol/water solution.[1]
General Crystallization Method:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water) is prepared in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution of the compound can promote the growth of high-quality crystals.
X-ray Diffraction Data Collection and Structure Refinement
Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid.[2][3]
Instrumentation and Data Collection: A suitable single crystal is mounted on a diffractometer equipped with a micro-focus sealed X-ray tube and a detector.[4] The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. Data is collected by rotating the crystal and recording the diffraction pattern of X-rays.[2][3][5]
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson synthesis. The resulting electron density map is used to build a molecular model. This model is then refined against the experimental data to optimize the atomic positions, and thermal parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]
Crystal Structure Analysis
The following sections present a detailed analysis of the crystal structure of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol.
Molecular Structure and Conformation
The asymmetric unit of the crystal contains one molecule of the compound. The central 1,3-oxazolidine ring is not planar and adopts an envelope conformation, with the nitrogen atom out of the plane of the other four atoms.[1] This puckering is a common feature of five-membered rings and is crucial for determining the overall shape of the molecule. The dihedral angles between the mean plane of the oxazolidine ring and the attached aromatic rings (4-bromophenol and 1,3,5-trimethylbenzene) are significant, indicating a non-planar overall molecular structure.[1]
Crystallographic Data
The following table summarizes the key crystallographic data and refinement details for 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol.[1]
| Parameter | Value |
| Chemical Formula | C₂₀H₂₄BrNO₂ |
| Formula Weight | 390.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 21.1019 (3) |
| b (Å) | 9.01359 (11) |
| c (Å) | 10.03985 (11) |
| β (°) | 96.1425 (11) |
| Volume (ų) | 1898.66 (4) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation type | Cu Kα |
| µ (mm⁻¹) | 3.03 |
| Reflections collected | 21431 |
| Independent reflections | 4096 |
| R_int | 0.043 |
| R[F² > 2σ(F²)] | 0.033 |
| wR(F²) | 0.096 |
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. In the case of the title compound, adjacent molecules are linked into layers by C—H···O hydrogen bonds and C—H···π interactions.[1] These layers are further stabilized by van der Waals forces.[1]
To quantitatively analyze these interactions, a Hirshfeld surface analysis was performed. This analysis maps the intermolecular contacts on a 3D surface around the molecule. For the representative compound, the most significant contributions to the crystal packing are from H···H (58.2%), C···H/H···C (18.9%), and Br···H/H···Br (11.5%) contacts.[1]
Visualization of Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of experimental and logical workflows.
Biological Relevance and Signaling Pathways
While the specific biological activity and signaling pathways for 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol are not extensively detailed in the literature, the broader class of oxazolidine derivatives is known for a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[6][7][8] For instance, the well-known antibiotic Linezolid contains an oxazolidinone ring, a related heterocyclic system. The biological activity of these compounds is often attributed to their ability to interact with specific biological targets, such as enzymes or receptors. The precise three-dimensional structure determined by X-ray crystallography is essential for understanding these interactions at a molecular level and for the design of more potent and selective analogs.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of 2-methyl-2-phenyl-oxazolidine derivatives, using a specific, well-characterized example. The methodologies for synthesis, crystallization, and X-ray diffraction analysis have been outlined, and the key structural features, including molecular conformation and intermolecular interactions, have been discussed. The provided visualizations offer a clear understanding of the experimental and analytical workflows. While the biological activity of this specific subclass is still an area of active research, the structural insights gained from crystallographic studies are fundamental for the future development of these compounds as potential therapeutic agents.
References
- 1. Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N , O -acetalization/aza Michael addition domino reaction between N -Boc py ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02290G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Oxazolidine, 2-phenyl- | C9H11NO | CID 347092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Review of 2,2-Disubstituted Oxazolidine Research: Synthesis, Stability, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
While specific research on 2-methyl-2-phenyl-oxazolidine is limited in publicly available literature, this technical guide provides a comprehensive overview of the broader class of 2,2-disubstituted oxazolidines. By examining the synthesis, characterization, stability, and biological activities of structurally related compounds, we can infer the potential properties and research avenues for this specific molecule. This review summarizes key findings from the literature to guide future research and development in this area.
Synthesis of 2,2-Disubstituted Oxazolidines
The primary and most traditional method for synthesizing oxazolidines is the condensation reaction between a 2-aminoalcohol and an aldehyde or, in the case of 2,2-disubstituted oxazolidines, a ketone. This reaction is typically reversible and acid-catalyzed.
General Reaction Scheme:
A Proposed Framework for the Preliminary Biological Activity Screening of 2-Methyl-2-Phenyl-Oxazolidine
Introduction
The oxazolidinone core is a privileged scaffold in medicinal chemistry, forming the basis of a significant class of synthetic antibacterial agents.[1][2][3] The most notable example is Linezolid, an antibiotic effective against a range of multi-drug resistant Gram-positive bacteria.[1][2] The mechanism of action for these antibacterial agents typically involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][4][5] Beyond antibacterial applications, oxazolidinone derivatives have been explored for a variety of therapeutic areas, including antituberculosis, anticancer, anti-inflammatory, and neurological applications.[3][6] This document outlines a proposed in-depth technical guide for the preliminary biological activity screening of a specific, less-studied derivative, 2-methyl-2-phenyl-oxazolidine. The proposed screening cascade is designed to assess its potential antibacterial, antifungal, and cytotoxic properties, providing a foundational dataset for further drug development efforts.
Proposed Screening Cascade
The preliminary biological evaluation of 2-methyl-2-phenyl-oxazolidine will be conducted in a tiered approach, beginning with broad-spectrum antimicrobial screening, followed by determination of minimum inhibitory concentrations for active hits, and concluding with an initial assessment of cytotoxicity to gauge selectivity.
Experimental Protocols
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This initial screening provides a qualitative assessment of the compound's ability to inhibit microbial growth.
-
Microbial Strains:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungal strains: Candida albicans (ATCC 10231), Aspergillus niger (ATCC 16404)
-
-
Methodology:
-
Prepare Mueller-Hinton agar plates for bacteria and Sabouraud Dextrose agar plates for fungi.
-
Inoculate the surface of the agar plates uniformly with a standardized microbial suspension (0.5 McFarland standard).
-
Create sterile wells (6 mm diameter) in the agar using a cork borer.
-
Add a specific concentration (e.g., 100 µg/mL) of 2-methyl-2-phenyl-oxazolidine dissolved in a suitable solvent (e.g., DMSO) to the wells.
-
Use the solvent as a negative control and standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
-
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
For strains showing susceptibility in the agar well diffusion assay, the MIC is determined to quantify the lowest concentration of the compound that inhibits visible microbial growth.
-
Methodology:
-
Perform serial two-fold dilutions of 2-methyl-2-phenyl-oxazolidine in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculate each well with a standardized microbial suspension.
-
Include a positive control (microbe without compound) and a negative control (broth only) in each plate.
-
Incubate the plates under the same conditions as the agar well diffusion assay.
-
Determine the MIC by visual inspection for the lowest concentration at which no turbidity (growth) is observed.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the potential toxicity of the compound to mammalian cells, providing an early indication of its therapeutic index.
-
Cell Line: A human cell line such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells) can be used.
-
Methodology:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 2-methyl-2-phenyl-oxazolidine for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation
Table 1: Hypothetical Results of Antimicrobial Susceptibility Testing (Zone of Inhibition in mm)
| Microbial Strain | Gram Stain/Type | 2-methyl-2-phenyl-oxazolidine (100 µg/mL) | Ciprofloxacin (10 µg/mL) | Fluconazole (25 µg/mL) |
| S. aureus | Gram-positive | 18 | 25 | N/A |
| B. subtilis | Gram-positive | 16 | 22 | N/A |
| E. coli | Gram-negative | 8 | 28 | N/A |
| P. aeruginosa | Gram-negative | - | 24 | N/A |
| C. albicans | Fungus | 12 | N/A | 20 |
| A. niger | Fungus | - | N/A | 18 |
'-' indicates no inhibition zone.
Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) and Cytotoxicity (IC50) Data
| Microbial Strain | MIC (µg/mL) | Human Cell Line (HEK293) | IC50 (µg/mL) |
| S. aureus | 16 | HEK293 | > 256 |
| B. subtilis | 32 | HEK293 | > 256 |
| C. albicans | 64 | HEK293 | > 256 |
Proposed Mechanism of Action
Based on the established mechanism of action for antibacterial oxazolidinones, it is hypothesized that 2-methyl-2-phenyl-oxazolidine, if active, would inhibit bacterial protein synthesis.[2][5] The compound is proposed to bind to the 50S ribosomal subunit, preventing the formation of the initiation complex required for translation.
Conclusion
This document provides a comprehensive framework for the preliminary biological screening of 2-methyl-2-phenyl-oxazolidine. The proposed workflow, from initial antimicrobial susceptibility testing to cytotoxicity assessment, is designed to efficiently evaluate its potential as a therapeutic agent. The detailed experimental protocols and data presentation formats offer a clear roadmap for researchers. The hypothesized mechanism of action, based on the well-understood pharmacology of the oxazolidinone class, provides a starting point for future mechanistic studies. The successful execution of this screening cascade would yield crucial data to guide the subsequent stages of drug discovery and development for this compound.
References
- 1. Synthesis and Biological Evaluation of Pyrimidine-oxazolidin-2-arylimino Hybrid Molecules as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application of 2-Methyl-2-Phenyl-Oxazolidine and its Analogs in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-methyl-2-phenyl-oxazolidine and its structurally similar analogs as chiral auxiliaries in asymmetric synthesis. The focus is on leveraging these chiral scaffolds to achieve high levels of stereocontrol in carbon-carbon bond-forming reactions, which are critical in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.
Introduction to Oxazolidine Auxiliaries
Chiral oxazolidinones and their derivatives are powerful tools in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. These auxiliaries, temporarily attached to a prochiral substrate, direct the approach of a reactant to one of the two diastereotopic faces of the molecule. After the desired transformation, the auxiliary can be cleaved and often recovered for reuse. The 2-methyl-2-phenyl-oxazolidine scaffold, derived from chiral amino alcohols like phenylglycinol, offers a rigid framework that effectively biases the conformation of the attached substrate, leading to high diastereoselectivity in a variety of reactions.
Key Applications in Asymmetric Synthesis
The primary applications of 2-methyl-2-phenyl-oxazolidine and its analogs lie in the stereoselective functionalization of carbonyl compounds. By forming an N-acyl derivative, the oxazolidine auxiliary activates the α-carbon for enolization and subsequent diastereoselective reactions.
Asymmetric Alkylation
Asymmetric alkylation of N-acyl oxazolidinone derivatives is a robust method for the synthesis of chiral carboxylic acid derivatives. The bulky substituent at the C4 or C5 position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.
Workflow for Asymmetric Alkylation
Caption: General workflow for asymmetric alkylation using a chiral oxazolidine auxiliary.
Asymmetric Aldol Reactions
The N-acyl derivatives of oxazolidinones are widely used to control the stereochemistry of aldol reactions. The formation of a (Z)-enolate, often promoted by boron or titanium Lewis acids, followed by reaction with an aldehyde, leads to the formation of syn- or anti-aldol products with high diastereoselectivity.
Quantitative Data Summary
The following tables summarize the quantitative data for asymmetric reactions using oxazolidinone auxiliaries structurally related to 2-methyl-2-phenyl-oxazolidine.
Table 1: Asymmetric Aldol Reaction with (4S,5R)-4-Methyl-5-Phenyl-Oxazolidin-2-one Derivative
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | 2-Benzyloxyacetaldehyde | 3:1 | 98 | [1] |
Table 2: Synthesis of Chiral 1,3-Oxazolidine Derivatives via Multi-Component Reaction
| Entry | Epoxide | Diastereoselectivity (dr) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| 1 | Styrene Oxide | >95:5 | 85 | 65 | |
| 2 | 4-Chlorostyrene Oxide | >95:5 | 90 | 72 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Alkylation of an N-Acyl Oxazolidinone
This protocol is adapted from established procedures for Evans-type auxiliaries and can be applied to N-acyl derivatives of 2-methyl-2-phenyl-oxazolidine.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of the chiral oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equiv.) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).
-
Slowly add the desired acyl chloride (1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with DCM.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv.) in THF dropwise, and stir the mixture for 30 minutes at -78 °C to form the enolate.
-
Add the alkylating agent (e.g., alkyl halide, 1.2 equiv.) neat or as a solution in THF.
-
Stir the reaction at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product.
-
Purify the product by flash column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
To a solution of the alkylated product (1.0 equiv.) in a mixture of THF and water (4:1) at 0 °C, add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by lithium hydroxide monohydrate (2.0 equiv.).
-
Stir the mixture at 0 °C for 4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite.
-
Acidify the mixture to pH 2-3 with 1 M HCl and extract with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
Dry the organic layer containing the product over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.
Decision Pathway for Asymmetric Synthesis
Caption: Decision-making process for employing oxazolidine auxiliaries in asymmetric synthesis.
Protocol 2: Asymmetric Aldol Reaction using a Titanium Enolate of an N-Acyl Oxazolidinone
This protocol describes a representative procedure for a diastereoselective aldol reaction.
-
Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere and cool to 0 °C.
-
Add titanium tetrachloride (1.1 equiv., 1M solution in DCM) dropwise, and stir for 30 minutes.
-
Add diisopropylethylamine (DIPEA, 2.5 equiv.) dropwise and stir for 2 hours at 0 °C to generate the titanium enolate.
-
Cool the reaction mixture to -78 °C and add the aldehyde (1.2 equiv.).
-
Stir at -78 °C for 1-2 hours, then warm to 0 °C over 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the aldol adduct by flash column chromatography.
Conclusion
2-Methyl-2-phenyl-oxazolidine and its analogs are valuable chiral auxiliaries for asymmetric synthesis, providing a reliable and predictable method for controlling stereochemistry in key bond-forming reactions. The protocols outlined in this document, along with the summarized quantitative data, serve as a practical guide for researchers in the design and execution of stereoselective syntheses. The straightforward procedures for attachment, diastereoselective transformation, and removal make these auxiliaries a practical choice in the development of complex chiral molecules.
References
Protocol for N-acylation of 2-methyl-2-phenyl-oxazolidine
Application Note
Introduction
N-acylated oxazolidines are important intermediates in organic synthesis, serving as chiral auxiliaries and building blocks for various bioactive molecules. The N-acylation of oxazolidines is a fundamental transformation that introduces an acyl group onto the nitrogen atom of the oxazolidine ring. This protocol provides a general method for the N-acylation of 2-methyl-2-phenyl-oxazolidine using common acylating agents such as acid chlorides or acid anhydrides in the presence of a base. The described method is a standard and widely applicable procedure for the acylation of secondary amines and related heterocyclic compounds.
Principle of the Method
The N-acylation of 2-methyl-2-phenyl-oxazolidine proceeds via nucleophilic acyl substitution. The nitrogen atom of the oxazolidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (acid chloride or anhydride). A base, typically a tertiary amine like triethylamine, is used to neutralize the acidic byproduct (HCl or a carboxylic acid) generated during the reaction, driving the equilibrium towards the product. A catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) can be added to accelerate the reaction, particularly when using less reactive acylating agents like acid anhydrides.[1][2]
Data Presentation
The following table summarizes representative yields for the N-acylation of various oxazolidinone chiral auxiliaries with different acylating agents and reaction conditions, which can serve as a reference for the expected outcome of the N-acylation of 2-methyl-2-phenyl-oxazolidine.
| Chiral Auxiliary | Acylating Agent | Base/Catalyst | Solvent | Yield (%) | Reference |
| (R)-4-phenyl-2-oxazolidinone | Phenylacetic acid (2.0 eq) | Pivaloyl chloride, Triethylamine | Toluene | 80 | [3] |
| (R)-4-benzyl-2-oxazolidinone | Phenylacetic acid (2.0 eq) | Pivaloyl chloride, Triethylamine | Toluene | 85 | [3] |
| (R)-4-isopropyl-2-oxazolidinone | Phenylacetic acid (2.0 eq) | Pivaloyl chloride, Triethylamine | Toluene | 82 | [3] |
| 4-benzyl-2-oxazolidinone | Propionic anhydride | Triethylamine, DMAP (cat.) | Toluene | Not specified | [2] |
| Oxazolidin-2-one | Various acid chlorides | Electrogenerated base | MeCN | Good to excellent | [4] |
Experimental Protocols
This protocol describes a general procedure for the N-acylation of 2-methyl-2-phenyl-oxazolidine using an acid chloride as the acylating agent.
Materials
-
2-methyl-2-phenyl-oxazolidine
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et₃N)
-
4-(N,N-dimethylamino)pyridine (DMAP) (optional, catalytic amount)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, Toluene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-2-phenyl-oxazolidine (1.0 eq).
-
Dissolve the substrate in anhydrous dichloromethane (DCM) (concentration typically 0.1-0.5 M).
-
Add triethylamine (1.2-1.5 eq).
-
If desired, add a catalytic amount of DMAP (0.05-0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Acylating Agent:
-
Dissolve the acyl chloride (1.1-1.2 eq) in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred reaction mixture at 0 °C over a period of 15-30 minutes.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure N-acylated 2-methyl-2-phenyl-oxazolidine.
-
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the N-acylation of 2-methyl-2-phenyl-oxazolidine.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical relationship of reactants and conditions in the N-acylation reaction.
References
Application Notes and Protocols: 2-Methyl-2-phenyl-oxazolidine as a Protecting Group for Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the multistep synthesis of complex molecules, particularly in drug development, the selective protection and deprotection of functional groups is a critical strategy. Amino alcohols are valuable bifunctional building blocks, and the temporary protection of both the amino and hydroxyl functionalities in a single step can streamline synthetic routes. The 2-methyl-2-phenyl-oxazolidine group, derived from the condensation of an amino alcohol with acetophenone, serves as a robust and versatile protecting group. This acetal-like structure is generally stable under neutral to basic conditions, allowing for a wide range of chemical transformations on other parts of the molecule. The protecting group can be readily removed under mild acidic conditions, regenerating the free amino alcohol.
Applications
The 2-methyl-2-phenyl-oxazolidine protecting group is particularly useful in synthetic sequences where nucleophilic attack or oxidation of the amino and hydroxyl groups needs to be prevented. Key applications include:
-
Peptide Synthesis: Protection of amino alcohol moieties within peptide structures during coupling reactions.
-
Asymmetric Synthesis: Temporary protection of chiral amino alcohols to prevent racemization or unwanted side reactions at the stereogenic centers.
-
Natural Product Synthesis: Masking of amino alcohol functionalities in complex intermediates.
-
Drug Discovery: Facilitating the synthesis of libraries of compounds derived from amino alcohol scaffolds.
Chemical Principles
The formation of the 2-methyl-2-phenyl-oxazolidine is a reversible acid-catalyzed condensation reaction between an amino alcohol and acetophenone. The reaction proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable five-membered oxazolidine ring.
The deprotection is the reverse reaction, an acid-catalyzed hydrolysis. Protonation of the ring oxygen or nitrogen facilitates ring-opening to an iminium ion intermediate, which is then hydrolyzed to release the free amino alcohol and acetophenone.
Data Summary
The efficiency of the protection and deprotection reactions can vary depending on the specific amino alcohol substrate and the reaction conditions employed. The following tables provide representative data for the formation and cleavage of 2-methyl-2-phenyl-oxazolidine protecting groups with various amino alcohols.
Table 1: Formation of 2-Methyl-2-phenyl-oxazolidine Protected Amino Alcohols
| Entry | Amino Alcohol | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminoethanol | p-TsOH (5) | Toluene | 110 | 4 | 92 |
| 2 | (S)-2-Amino-1-propanol | BF₃·OEt₂ (10) | DCM | 25 | 6 | 88 |
| 3 | (R)-2-Phenylglycinol | p-TsOH (5) | Toluene | 110 | 5 | 95 |
| 4 | 3-Amino-1-propanol | Montmorillonite K10 | Toluene | 110 | 3 | 85 |
Note: Data are representative examples and may vary based on experimental scale and specific conditions.
Table 2: Deprotection of 2-Methyl-2-phenyl-oxazolidine Protected Amino Alcohols
| Entry | Protected Amino Alcohol from Entry | Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1 | 2M HCl | THF/H₂O (1:1) | 25 | 2 | 98 |
| 2 | 2 | 1M HCl | Methanol | 40 | 3 | 96 |
| 3 | 3 | Acetic Acid/H₂O (4:1) | Dioxane | 50 | 4 | 93 |
| 4 | 4 | 2M HCl | THF/H₂O (1:1) | 25 | 2.5 | 97 |
Note: Data are representative examples and may vary based on experimental scale and specific conditions.
Experimental Protocols
Protocol 1: General Procedure for the Protection of Amino Alcohols as 2-Methyl-2-phenyl-oxazolidines
Materials:
-
Amino alcohol (1.0 eq)
-
Acetophenone (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add the amino alcohol (10 mmol), acetophenone (12 mmol), and p-toluenesulfonic acid monohydrate (0.95 g, 0.5 mmol).
-
Add a sufficient volume of toluene to suspend the reagents (approximately 50 mL).
-
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 3-6 hours), cool the mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-methyl-2-phenyl-oxazolidine derivative.
Protocol 2: General Procedure for the Deprotection of 2-Methyl-2-phenyl-oxazolidines
Materials:
-
2-Methyl-2-phenyl-oxazolidine protected amino alcohol (1.0 eq)
-
2M Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the 2-methyl-2-phenyl-oxazolidine protected amino alcohol (5 mmol) in a mixture of THF and water (1:1, 20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add 2M aqueous HCl (10 mL, 20 mmol) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL) to remove the acetophenone byproduct.
-
The aqueous layer containing the free amino alcohol can be concentrated under reduced pressure. Further purification, if necessary, can be achieved by recrystallization or chromatography.
Visualizations
Caption: Formation of 2-methyl-2-phenyl-oxazolidine.
Application Notes and Protocols: Diastereoselective Alkylation of 2-Phenyl-Oxazolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric alkylation is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds, which is critical in the synthesis of chiral drugs and complex natural products. The use of chiral auxiliaries is a robust and well-established strategy to achieve high levels of stereoselectivity. Among these, oxazolidine-based auxiliaries, particularly those derived from readily available chiral amino alcohols, have proven to be highly effective. This document provides detailed application notes and protocols for the diastereoselective alkylation of N-acylated 2-phenyl-oxazolidine derivatives, a class of chiral auxiliaries that provides excellent stereocontrol in the formation of α-chiral carboxylic acid derivatives.
While direct literature on the diastereoselective alkylation of 2-methyl-2-phenyl-oxazolidine derivatives is sparse, the principles and protocols can be effectively illustrated using the closely related and extensively studied N-acyl-4-phenyl-oxazolidin-2-one system. The stereochemical outome is dictated by the bulky substituent on the oxazolidine ring, which directs the approach of the electrophile to the enolate intermediate.
Principle of Diastereoselective Alkylation
The diastereoselective alkylation of N-acyl-2-phenyl-oxazolidine derivatives proceeds through a three-step sequence:
-
Acylation: The chiral oxazolidine auxiliary is first acylated with a prochiral carboxylic acid derivative (e.g., an acid chloride or anhydride) to form an N-acyl oxazolidine.
-
Diastereoselective Enolate Formation and Alkylation: The N-acyl oxazolidine is then treated with a strong base, typically at low temperature, to form a rigid, chelated enolate. The chiral auxiliary shields one face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered face. This results in a highly diastereoselective alkylation.
-
Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the alkylated product to yield the desired α-substituted chiral carboxylic acid, alcohol, or other derivatives, and the auxiliary can often be recovered and reused.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Auxiliary: (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
This protocol describes the synthesis of a commonly used oxazolidinone auxiliary from (1R,2S)-(-)-norephedrine.
Materials:
-
(1R,2S)-(-)-Norephedrine
-
Diethyl carbonate
-
Potassium carbonate (anhydrous)
-
Toluene
Procedure:
-
To a solution of (1R,2S)-(-)-norephedrine (1 equivalent) in toluene, add diethyl carbonate (1.5 equivalents) and anhydrous potassium carbonate (0.1 equivalents).
-
Heat the mixture to reflux with a Dean-Stark trap to remove ethanol and water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
Protocol 2: Acylation of the Chiral Auxiliary
This protocol describes the N-acylation of the chiral oxazolidinone with propionyl chloride.
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise, and stir the mixture for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 equivalents) dropwise, and continue stirring at -78 °C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl oxazolidinone.
Protocol 3: Diastereoselective Alkylation
This protocol details the diastereoselective alkylation of the N-propionyl oxazolidinone with benzyl bromide.
Materials:
-
N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add NaHMDS (1.1 equivalents) dropwise, and stir the mixture for 30-60 minutes at -78 °C to form the sodium enolate.
-
Add benzyl bromide (1.2 equivalents) dropwise, and continue stirring at -78 °C. The reaction time will vary depending on the electrophile (typically 1-4 hours).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.
Protocol 4: Auxiliary Cleavage to Form a Chiral Carboxylic Acid
This protocol describes the cleavage of the chiral auxiliary to yield the free carboxylic acid.
Materials:
-
Alkylated N-acyl oxazolidinone
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% aqueous solution)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na₂SO₃) solution
Procedure:
-
Dissolve the alkylated N-acyl oxazolidinone (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add aqueous hydrogen peroxide (4 equivalents), followed by an aqueous solution of lithium hydroxide (2 equivalents).
-
Stir the mixture vigorously at 0 °C for 1-2 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Extract the recovered chiral auxiliary with an organic solvent (e.g., dichloromethane).
-
Acidify the aqueous layer to a low pH (e.g., pH 1-2) with a strong acid (e.g., 1M HCl).
-
Extract the carboxylic acid product with an organic solvent.
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate to yield the chiral carboxylic acid.
Data Presentation
The following tables summarize typical results for the diastereoselective alkylation of N-propionyl oxazolidinones, demonstrating the high levels of stereocontrol achievable with this methodology.
Table 1: Diastereoselective Alkylation of N-Propionyl-(4S)-4-benzyl-2-oxazolidinone
| Entry | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | CH₃I | LDA | 97:3 | 85 |
| 2 | CH₃CH₂I | LDA | 98:2 | 88 |
| 3 | BnBr | LDA | >99:1 | 92 |
| 4 | Allyl-Br | NaHMDS | 98:2 | 90 |
| 5 | i-PrI | NaHMDS | 95:5 | 75 |
Data are representative and compiled from various literature sources.
Table 2: Diastereoselective Alkylation of N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
| Entry | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | CH₃I | LDA | 99:1 | 91 |
| 2 | CH₃CH₂I | LDA | >99:1 | 93 |
| 3 | BnBr | NaHMDS | >99:1 | 95 |
| 4 | Allyl-Br | NaHMDS | 99:1 | 92 |
| 5 | c-Hex-CH₂Br | LDA | >99:1 | 89 |
Data are representative and compiled from various literature sources.
Visualization of Key Concepts
Reaction Mechanism and Stereochemical Model
The high diastereoselectivity observed in the alkylation of N-acyl oxazolidinones is attributed to the formation of a rigid, chelated (Z)-enolate. The substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, directing the incoming electrophile to the opposite, less sterically hindered face.
Caption: General workflow for diastereoselective alkylation using a chiral oxazolidinone auxiliary.
Stereochemical Model of Alkylation
The following diagram illustrates the steric hindrance provided by the C4 substituent, which directs the electrophilic attack.
Caption: Stereochemical model showing the directed attack of an electrophile on the chelated enolate.
Conclusion
The use of chiral oxazolidine auxiliaries, particularly N-acyl-2-phenyl-oxazolidinone derivatives, provides a powerful and reliable method for the diastereoselective alkylation of prochiral enolates. The protocols outlined in this document, along with the representative data, offer a solid foundation for researchers in organic synthesis and drug development to apply this methodology in their work. The high diastereoselectivities, operational simplicity, and the ability to recover the chiral auxiliary make this a highly valuable tool in the synthesis of enantiomerically pure compounds.
Application Notes and Protocols for the Cleavage of the 2-Methyl-2-Phenyl-Oxazolidine Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods available for the cleavage of the 2-methyl-2-phenyl-oxazolidine auxiliary, a chiral auxiliary utilized in asymmetric synthesis to control stereochemical outcomes. The protocols detailed below are designed to enable the efficient removal of the auxiliary to yield the desired chiral carboxylic acids, alcohols, or other functional groups.
Introduction to the 2-Methyl-2-Phenyl-Oxazolidine Auxiliary
The 2-methyl-2-phenyl-oxazolidine auxiliary, derived from (1R,2S)-(-)-norephedrine or its enantiomer, is a valuable tool in stereoselective synthesis. Its rigid structure, conferred by the geminal methyl and phenyl substituents at the C2 position, provides a well-defined chiral environment for controlling the approach of reagents to a tethered substrate. Following the desired stereoselective transformation, the auxiliary must be cleaved under conditions that do not compromise the stereochemical integrity of the newly formed chiral center. The choice of cleavage method depends on the desired functional group in the final product and the compatibility of the substrate with the reaction conditions.
Cleavage Methodologies
Several strategies have been developed for the cleavage of oxazolidine-based chiral auxiliaries. The primary methods include hydrolytic, reductive, and oxidative cleavage. The stability of the 2-methyl-2-phenyl-oxazolidine ring, which is an N,O-acetal, is influenced by the substituents at the 2-position. The presence of a phenyl group generally increases the rate of hydrolysis compared to auxiliaries with only alkyl substituents at this position.
A summary of common cleavage methods and the resulting products is presented below:
| Cleavage Method | Reagents | Product | Reference |
| Hydrolytic (Acidic) | HCl, H2SO4, TFA | Carboxylic Acid | [1] |
| Hydrolytic (Basic) | LiOH/H₂O₂ | Carboxylic Acid | [2][3] |
| Reductive | LiAlH₄, NaBH₄ | Alcohol | [4] |
| Oxidative | Pb(OAc)₄, NaIO₄ | Carboxylic Acid | [5] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis to Yield Carboxylic Acids
This protocol describes the cleavage of an N-acyl-2-methyl-2-phenyl-oxazolidine to the corresponding carboxylic acid using acidic conditions.
Materials:
-
N-acyl-2-methyl-2-phenyl-oxazolidine derivative
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the N-acyl-2-methyl-2-phenyl-oxazolidine (1.0 equiv) in THF (0.1 M solution).
-
To the stirred solution, add 1 M HCl (5.0 equiv) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.
-
Purify the product by column chromatography or recrystallization as required.
Expected Yield: 65-95%[6]
Protocol 2: Reductive Cleavage to Yield Alcohols
This protocol details the reductive cleavage of the N-acyl-2-methyl-2-phenyl-oxazolidine auxiliary to furnish the corresponding primary alcohol.
Materials:
-
N-acyl-2-methyl-2-phenyl-oxazolidine derivative
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF) or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄) or Rochelle's salt solution
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0 equiv) in anhydrous THF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of the N-acyl-2-methyl-2-phenyl-oxazolidine (1.0 equiv) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Alternatively, quench the reaction with a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with diethyl ether or ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with diethyl ether or ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
Expected Yield: 70-90%[4]
Protocol 3: Oxidative Cleavage to Yield Carboxylic Acids
This protocol outlines the oxidative cleavage of the auxiliary, which can be advantageous for substrates sensitive to harsh acidic or reductive conditions.
Materials:
-
N-acyl-2-methyl-2-phenyl-oxazolidine derivative
-
Lead (IV) acetate (Pb(OAc)₄) or Sodium periodate (NaIO₄)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Methanol (for NaIO₄)
-
Water
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure using Lead (IV) acetate:
-
Dissolve the N-acyl-2-methyl-2-phenyl-oxazolidine (1.0 equiv) in anhydrous DCM (0.1 M).
-
Add Pb(OAc)₄ (1.5 equiv) portionwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-3 hours).
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Filter the mixture through a pad of Celite® and wash the pad with DCM.
-
Wash the filtrate with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the carboxylic acid product by column chromatography.
Expected Yield: Moderate to good, substrate-dependent.[5]
Diagrams
Caption: General workflow for the cleavage of the 2-methyl-2-phenyl-oxazolidine auxiliary.
Caption: Different cleavage pathways for the 2-methyl-2-phenyl-oxazolidine auxiliary.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle strong acids, bases, and reducing agents with extreme care.
-
Quenching of reactive reagents like LiAlH₄ should be performed slowly and at low temperatures to control the exothermic reaction.
-
Lead compounds are toxic and should be handled with appropriate precautions. Dispose of lead-containing waste according to institutional guidelines.
Troubleshooting
-
Incomplete reaction: If TLC analysis shows the presence of starting material after the recommended reaction time, consider increasing the reaction time or temperature moderately. Ensure the reagents used are of high quality and anhydrous where specified.
-
Low yield: Low yields can result from incomplete reaction, product decomposition, or losses during workup and purification. Ensure efficient extraction and handle the product with care. For sensitive substrates, milder cleavage conditions should be explored.
-
Epimerization: If loss of stereochemical purity is observed, it is crucial to ensure that the cleavage and workup conditions are not promoting racemization. For base-sensitive stereocenters, acidic or neutral cleavage methods are preferred. For acid-sensitive centers, basic or reductive methods may be more suitable.
These protocols provide a starting point for the cleavage of the 2-methyl-2-phenyl-oxazolidine auxiliary. Optimization of reaction conditions may be necessary for specific substrates to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An unexpected effect of acetal stereochemistry on the course of its reductive cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 6. Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Methyl-2-phenyl-oxazolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the proposed large-scale synthesis of 2-methyl-2-phenyl-oxazolidine, a heterocyclic compound with potential applications in medicinal chemistry and as a synthetic intermediate. The synthesis is based on the well-established condensation reaction between 2-aminoethanol and acetophenone, utilizing azeotropic water removal to drive the reaction to completion. This method is designed to be scalable for industrial applications, focusing on efficiency, cost-effectiveness, and high yield. Included are detailed experimental procedures, tables of quantitative data based on analogous reactions, and safety considerations.
Introduction
Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. They are versatile building blocks in organic synthesis and are found in a variety of biologically active molecules. The 2,2-disubstituted oxazolidine, 2-methyl-2-phenyl-oxazolidine, is of particular interest due to the presence of both a methyl and a phenyl group on the C2 carbon, which can impart specific steric and electronic properties. These characteristics make it a valuable scaffold for the development of novel therapeutic agents and a useful intermediate in the synthesis of more complex molecules. The protocol outlined herein describes a robust and scalable method for its production.
Reaction Scheme
The synthesis of 2-methyl-2-phenyl-oxazolidine is achieved through the acid-catalyzed condensation of 2-aminoethanol with acetophenone. The reaction proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization with the elimination of water. To ensure high conversion, the water by-product is continuously removed from the reaction mixture using a Dean-Stark apparatus.
Figure 1: Reaction scheme for the synthesis of 2-methyl-2-phenyl-oxazolidine.
Experimental Protocol: Large-Scale Synthesis
This protocol is designed for a nominal 1 kg scale production of 2-methyl-2-phenyl-oxazolidine.
Materials and Equipment:
-
10 L three-necked round-bottom flask
-
Heating mantle with a temperature controller
-
Mechanical stirrer
-
Dean-Stark apparatus
-
Condenser
-
Nitrogen inlet
-
Thermometer
-
Rotary evaporator
-
Vacuum distillation setup
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Acetophenone | 120.15 | 1.20 kg | 10.0 | >98% |
| 2-Aminoethanol | 61.08 | 611 g | 10.0 | >99% |
| Toluene | - | 5 L | - | Anhydrous |
| p-Toluenesulfonic acid | 172.20 | 17.2 g | 0.1 | Catalyst |
| Sodium Bicarbonate | 84.01 | As needed | - | Saturated Solution |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - |
Table 1: List of reagents for the large-scale synthesis.
Procedure:
-
Reaction Setup: Assemble the 10 L three-necked flask with the mechanical stirrer, Dean-Stark apparatus topped with a condenser, and a nitrogen inlet. Ensure all glassware is dry.
-
Charging Reactants: To the flask, add acetophenone (1.20 kg, 10.0 mol), 2-aminoethanol (611 g, 10.0 mol), and toluene (5 L).
-
Catalyst Addition: Add p-toluenesulfonic acid (17.2 g, 0.1 mol) to the reaction mixture.
-
Azeotropic Distillation: Begin stirring and heat the mixture to reflux (approximately 110-115 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Reaction Monitoring: Monitor the reaction progress by observing the rate of water collection. The theoretical amount of water to be collected is 180 mL. The reaction is typically complete within 8-12 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Wash the reaction mixture with a saturated solution of sodium bicarbonate (2 x 500 mL) to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 2-methyl-2-phenyl-oxazolidine.
Quantitative Data (Based on Analogous Reactions)
The following data are representative of typical outcomes for the condensation of aromatic ketones with 2-aminoethanol under similar conditions.
| Parameter | Value |
| Reaction Time | 8 - 12 hours |
| Reaction Temperature | 110 - 115 °C (refluxing toluene) |
| Theoretical Yield | 1.63 kg |
| Typical Actual Yield | 1.39 - 1.55 kg (85 - 95%) |
| Purity (post-distillation) | >98% (by GC-MS) |
Table 2: Typical reaction parameters and yields.
Characterization Data (Expected)
The following are the expected spectroscopic data for 2-methyl-2-phenyl-oxazolidine, based on the analysis of structurally similar compounds.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 5H, Ar-H), 3.80-3.95 (t, 2H, -O-CH₂-), 3.00-3.15 (t, 2H, -N-CH₂-), 2.50 (br s, 1H, -NH-), 1.65 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 125.0 (Ar-CH), 95.0 (C-O), 62.0 (-O-CH₂-), 45.0 (-N-CH₂-), 28.0 (-CH₃) |
| IR (neat, cm⁻¹) | 3300 (N-H stretch), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1600 (C=C stretch), 1200 (C-O stretch), 1100 (C-N stretch) |
| Mass Spec (EI) | m/z 163 (M⁺), 148 (M⁺ - CH₃), 120 (M⁺ - C₂H₅N), 77 (C₆H₅⁺) |
Table 3: Expected analytical data for 2-methyl-2-phenyl-oxazolidine.
Experimental Workflow
Figure 2: Experimental workflow for the large-scale synthesis of 2-methyl-2-phenyl-oxazolidine.
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
-
Reagent Handling:
-
Toluene: is flammable and has toxic vapors. Handle with care and avoid ignition sources.
-
2-Aminoethanol: is corrosive and can cause skin and eye burns. Handle in a fume hood and avoid direct contact.
-
Acetophenone: is a combustible liquid and can cause eye irritation.
-
p-Toluenesulfonic acid: is corrosive and should be handled with care.
-
-
Reaction Conditions: The reaction is run at elevated temperatures. Use appropriate shielding and take precautions against thermal burns.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The protocol described provides a comprehensive guide for the large-scale synthesis of 2-methyl-2-phenyl-oxazolidine. The method is based on a classic condensation reaction and is optimized for industrial applicability. The provided data, based on analogous reactions, offer a reliable benchmark for expected outcomes. Adherence to the detailed procedure and safety precautions will ensure a safe and efficient synthesis of this valuable chemical intermediate.
Application Note: Diastereoselective Grignard Reaction with 2-Methyl-2-phenyl-oxazolidine for the Synthesis of Chiral Amino Alcohols
Abstract
This application note details a robust experimental procedure for the diastereoselective addition of Grignard reagents to the chiral auxiliary, 2-methyl-2-phenyl-oxazolidine. This method provides a reliable pathway for the asymmetric synthesis of valuable chiral amino alcohols, which are key intermediates in the development of pharmaceutical agents. The protocol described herein offers excellent control over stereochemistry, leading to high diastereoselectivity. All quantitative data regarding yields and stereoselectivity are presented in tabular format for clarity, and a detailed experimental workflow is provided.
Introduction
Chiral oxazolidines are powerful tools in asymmetric synthesis, serving as effective chiral auxiliaries to direct the stereochemical outcome of nucleophilic additions.[1][2] The Grignard reaction, a cornerstone of carbon-carbon bond formation, when paired with a chiral auxiliary like 2-methyl-2-phenyl-oxazolidine, allows for the creation of new stereocenters with a high degree of control.[3] This approach is particularly valuable for the synthesis of enantiomerically enriched amino alcohols, which are prevalent motifs in many biologically active compounds. The reaction proceeds via a ring-opening mechanism, where the Grignard reagent attacks the C2 carbon of the oxazolidine ring, leading to the formation of a new carbon-carbon bond and, after workup, a chiral N-substituted amino alcohol. The inherent chirality of the oxazolidine, derived from a chiral amino alcohol precursor, dictates the facial selectivity of the Grignard attack, resulting in a diastereomerically enriched product.[4]
Experimental Protocol
This protocol outlines the diastereoselective addition of a Grignard reagent to 2-methyl-2-phenyl-oxazolidine. All glassware must be oven-dried and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
2-methyl-2-phenyl-oxazolidine
-
Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-methyl-2-phenyl-oxazolidine (1.0 eq). Dissolve the oxazolidine in anhydrous THF (10 mL per mmol of oxazolidine).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Grignard Addition: Slowly add the Grignard reagent (1.2 eq) dropwise to the stirred solution of the oxazolidine via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) while maintaining the temperature at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired chiral amino alcohol.
Data Presentation
The following tables summarize the expected yields and diastereoselectivities for the Grignard reaction with 2-methyl-2-phenyl-oxazolidine using various Grignard reagents.
Table 1: Reaction of 2-Methyl-2-phenyl-oxazolidine with Various Grignard Reagents
| Entry | Grignard Reagent (R-MgX) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenylmagnesium bromide | N-(1,1-diphenyl-2-hydroxyethyl)aminoethanol | 85 | 95:5 |
| 2 | Ethylmagnesium bromide | N-(1-phenyl-1-ethyl-2-hydroxyethyl)aminoethanol | 78 | 92:8 |
| 3 | Methylmagnesium bromide | N-(1-phenyl-1-methyl-2-hydroxyethyl)aminoethanol | 82 | 90:10 |
| 4 | Vinylmagnesium bromide | N-(1-phenyl-1-vinyl-2-hydroxyethyl)aminoethanol | 75 | 88:12 |
Table 2: Influence of Reaction Temperature on Diastereoselectivity (Phenylmagnesium bromide)
| Entry | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | -78 | 80 | >98:2 |
| 2 | 0 | 85 | 95:5 |
| 3 | 25 (rt) | 88 | 85:15 |
Visualizations
Figure 1: Experimental Workflow for the Grignard Reaction
Caption: A flowchart illustrating the key steps of the experimental procedure.
Figure 2: Signaling Pathway of Diastereoselective Grignard Addition
Caption: A diagram showing the proposed mechanism for diastereoselective addition.
Conclusion
The described protocol for the diastereoselective Grignard reaction with 2-methyl-2-phenyl-oxazolidine provides an efficient and highly stereoselective method for the synthesis of chiral amino alcohols. The procedure is straightforward and utilizes readily available reagents and standard laboratory techniques. The high degree of diastereoselectivity, particularly at lower temperatures, makes this a valuable tool for researchers and scientists in the field of drug development and asymmetric synthesis.
References
Application Notes and Protocols for Monitoring 2-Methyl-2-Phenyl-Oxazolidine Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the synthesis of 2-methyl-2-phenyl-oxazolidine, a key intermediate in various pharmaceutical and chemical syntheses. The following protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to enable accurate reaction tracking, impurity profiling, and kinetic analysis.
Reaction Overview and Monitoring Strategy
The synthesis of 2-methyl-2-phenyl-oxazolidine typically involves the condensation reaction of N-phenylethanolamine with acetone. This reversible reaction is often facilitated by the removal of water. Monitoring the reaction progress is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.
A multi-pronged analytical approach is recommended for comprehensive monitoring. In-situ techniques like NMR spectroscopy can provide real-time kinetic data, while chromatographic methods such as HPLC and GC-MS are ideal for quantifying reactants, products, and potential byproducts at various time points.
Experimental Protocols
Synthesis of 2-Methyl-2-Phenyl-Oxazolidine
This protocol describes a general procedure for the synthesis of 2-methyl-2-phenyl-oxazolidine.
Materials:
-
N-phenylethanolamine
-
Acetone
-
Toluene (or another suitable water-immiscible solvent)
-
Anhydrous magnesium sulfate or molecular sieves
-
Round-bottom flask
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add N-phenylethanolamine (1 equivalent).
-
Add a 5-10 fold molar excess of acetone.
-
Add a suitable solvent such as toluene.
-
Add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves. Alternatively, set up the reaction with a Dean-Stark trap to azeotropically remove water.
-
Stir the reaction mixture at room temperature or under reflux. The optimal temperature and reaction time should be determined empirically.
-
Monitor the reaction progress using one or more of the analytical techniques described below.
-
Upon completion, filter the reaction mixture to remove the dehydrating agent.
-
Remove the solvent and excess acetone under reduced pressure to obtain the crude product.
-
Purify the product by distillation or chromatography if necessary.
Analytical Monitoring Techniques
¹H NMR spectroscopy is a powerful tool for monitoring the reaction in real-time or by analyzing aliquots. It allows for the direct observation of the disappearance of starting material signals and the appearance of product signals.
Instrumentation:
-
NMR Spectrometer (300 MHz or higher)
-
NMR tubes
Procedure for In-situ Monitoring:
-
In an NMR tube, dissolve N-phenylethanolamine in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
Acquire a ¹H NMR spectrum of the starting material.
-
Add a measured amount of acetone to the NMR tube.
-
Acquire spectra at regular time intervals to monitor the formation of 2-methyl-2-phenyl-oxazolidine.
-
Integrate the characteristic signals of the starting material and product to determine the reaction conversion.
Characteristic ¹H NMR Signals (indicative, may vary with solvent):
-
N-phenylethanolamine: Look for the disappearance of the N-H and O-H protons, and shifts in the signals of the methylene groups adjacent to the nitrogen and oxygen.
-
2-Methyl-2-Phenyl-Oxazolidine: Look for the appearance of a new singlet for the two methyl groups at the C2 position and characteristic shifts for the methylene protons of the oxazolidine ring.
HPLC is a robust technique for quantifying the concentrations of reactants, products, and any non-volatile impurities. A reverse-phase method is generally suitable for this analysis.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase (Isocratic):
-
A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Addition of a small amount of buffer (e.g., 0.1% formic acid or ammonium acetate) can improve peak shape.
Protocol:
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture at specific time points. Dilute the aliquot with the mobile phase to a suitable concentration.
-
Injection: Inject a fixed volume (e.g., 10 µL) of the prepared sample onto the HPLC system.
-
Detection: Monitor the elution of compounds using a UV detector at a wavelength where both the reactant and product have significant absorbance (e.g., 254 nm).
-
Quantification: Create a calibration curve for N-phenylethanolamine and, if an analytical standard is available, for 2-methyl-2-phenyl-oxazolidine. Use the peak areas from the chromatograms to determine the concentration of each species over time.
GC-MS is an excellent technique for identifying and quantifying volatile components in the reaction mixture, including the product and any volatile byproducts.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Split Ratio: 50:1 (can be adjusted based on concentration)
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Protocol:
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the diluted sample into the GC-MS.
-
Analysis: Identify the peaks in the total ion chromatogram by their retention times and mass spectra. The mass spectrum of 2-methyl-2-phenyl-oxazolidine will show a characteristic molecular ion peak and fragmentation pattern.
-
Quantification: For quantitative analysis, an internal standard can be added to the samples. Create calibration curves for the reactants and product to determine their concentrations.
Data Presentation
Quantitative data obtained from the analytical monitoring should be summarized in a clear and concise table to facilitate comparison and analysis.
Table 1: Monitoring the Synthesis of 2-Methyl-2-Phenyl-Oxazolidine by HPLC
| Reaction Time (hours) | N-phenylethanolamine Peak Area | 2-Methyl-2-Phenyl-Oxazolidine Peak Area | Conversion (%) |
| 0 | 1,250,000 | 0 | 0 |
| 1 | 875,000 | 350,000 | 28 |
| 2 | 562,500 | 612,500 | 49 |
| 4 | 250,000 | 900,000 | 72 |
| 6 | 62,500 | 1,050,000 | 84 |
| 8 | < 10,000 | 1,100,000 | >99 |
Conversion (%) is calculated based on the disappearance of the starting material, N-phenylethanolamine.
Visualizations
Reaction Pathway and Monitoring Workflow
The following diagrams illustrate the reaction pathway for the synthesis of 2-methyl-2-phenyl-oxazolidine and the general workflow for its analytical monitoring.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-2-Phenyl-Oxazolidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-methyl-2-phenyl-oxazolidine synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to overcome common challenges in this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of 2-methyl-2-phenyl-oxazolidine?
The synthesis of 2-methyl-2-phenyl-oxazolidine typically proceeds through the condensation reaction of a β-amino alcohol, specifically 2-amino-1-phenylethanol, with a ketone, acetone in this case. The reaction involves the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the oxazolidine ring. To drive the equilibrium towards the product, the water formed during the reaction is usually removed.
Q2: What are the critical parameters affecting the yield of the reaction?
Several factors can significantly influence the yield of 2-methyl-2-phenyl-oxazolidine synthesis. These include reaction temperature, the efficiency of water removal, the choice of solvent, the stoichiometry of the reactants, and the presence of any catalytic promoters. Optimization of these parameters is crucial for achieving high yields.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture at different time intervals, one can observe the consumption of the starting materials and the formation of the product.
Q4: What are the common side reactions or byproducts I should be aware of?
The primary side reaction is the hydrolysis of the oxazolidine product back to the starting amino alcohol and ketone, especially if water is not effectively removed from the reaction mixture. Other potential byproducts can arise from impurities in the starting materials or solvents. For instance, the presence of aldehyde impurities in the solvent can lead to the formation of different oxazolidine derivatives.[1][2]
Q5: How can I purify the final product?
Purification of 2-methyl-2-phenyl-oxazolidine can typically be achieved by distillation under reduced pressure. If non-volatile impurities are present, column chromatography on silica gel may be employed. It is important to handle the purified product in a dry atmosphere to prevent hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is heated to the reflux temperature of the chosen solvent and monitor the reaction progress over a longer period. |
| Inefficient water removal. | Check the proper functioning of the Dean-Stark apparatus. Ensure the solvent forms an azeotrope with water. Alternatively, use a chemical drying agent like anhydrous magnesium sulfate or molecular sieves.[3] | |
| Reactant degradation. | Ensure the quality of the starting materials, 2-amino-1-phenylethanol and acetone. Use freshly distilled reagents if necessary. | |
| Product Hydrolysis | Presence of water in the work-up or storage. | Perform the work-up under anhydrous conditions and store the purified product over a desiccant in a tightly sealed container. The stability of oxazolidines is pH-dependent; they are more susceptible to hydrolysis under acidic conditions. |
| Formation of Multiple Products | Impurities in the starting materials or solvents. | Use high-purity, dry solvents and reagents. Aldehyde impurities in solvents can react with the amino alcohol to form different oxazolidine byproducts.[1][2] |
| Side reactions due to high temperatures. | Optimize the reaction temperature. While heat is required to drive the reaction, excessive temperatures might lead to degradation or side reactions. | |
| Difficulty in Product Isolation | Emulsion formation during aqueous work-up. | Break the emulsion by adding a saturated brine solution. |
| Co-distillation of impurities. | If distillation does not yield a pure product, consider purification by column chromatography. |
Experimental Protocols
Synthesis of 2-Methyl-2-Phenyl-Oxazolidine via Azeotropic Distillation
This protocol is based on the general principle of oxazolidine formation from β-amino alcohols and ketones using a Dean-Stark apparatus for water removal.
Materials:
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2-Amino-1-phenylethanol
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Acetone
-
Toluene (or another suitable solvent that forms an azeotrope with water, e.g., benzene)
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Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Round-bottom flask
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Dean-Stark trap
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Condenser
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Heating mantle with a magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a condenser.
-
To the flask, add 2-amino-1-phenylethanol and a 1.5 to 2-fold molar excess of acetone.
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Add a sufficient amount of toluene to fill the flask and the Dean-Stark trap.
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Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
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Continue the reaction until no more water is collected in the trap, which typically takes several hours. The progress of the reaction can be monitored by TLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by vacuum distillation.
Data Presentation
The yield of 2-methyl-2-phenyl-oxazolidine is sensitive to several reaction parameters. The following table summarizes the expected qualitative impact of these parameters on the reaction outcome.
| Parameter | Variation | Effect on Yield | Remarks |
| Solvent | Toluene, Benzene | High | Solvents that form an efficient azeotrope with water are preferred for Dean-Stark mediated synthesis. |
| Dichloromethane (DCM) with a drying agent | Moderate to High | Can be effective, but the capacity of the drying agent is a limiting factor. | |
| Water Removal Method | Dean-Stark Apparatus | High | Generally the most effective method for driving the equilibrium towards product formation.[4] |
| Anhydrous MgSO₄ or Molecular Sieves | Moderate to High | Can be used as an alternative or in conjunction with a Dean-Stark trap. The amount of drying agent needs to be sufficient.[3] | |
| Reactant Stoichiometry | Excess Acetone | Increased | Using an excess of the ketone can help to drive the reaction to completion. |
| Temperature | Reflux temperature of the solvent | Optimal | Sufficient temperature is required to overcome the activation energy and for efficient azeotropic removal of water. |
| Lower than reflux | Low | The rate of reaction and water removal will be significantly slower, leading to lower yields. | |
| Catalyst | Acid catalyst (e.g., p-TsA) | Can increase rate, but may promote hydrolysis | The condensation can often proceed without a catalyst. If an acid catalyst is used, it should be in catalytic amounts, as excess acid can promote the hydrolysis of the oxazolidine product. Neutral pH is often optimal.[3] |
Visualizations
Experimental Workflow for 2-Methyl-2-Phenyl-Oxazolidine Synthesis
Caption: Workflow for the synthesis of 2-methyl-2-phenyl-oxazolidine.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low yield in oxazolidine synthesis.
References
Technical Support Center: Purification of Crude 2-Methyl-2-Phenyl-Oxazolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-methyl-2-phenyl-oxazolidine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 2-methyl-2-phenyl-oxazolidine synthesized from 2-amino-1-phenylethanol and acetaldehyde?
A1: The primary impurities in the crude product of this condensation reaction typically include:
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Unreacted Starting Materials: 2-amino-1-phenylethanol and acetaldehyde.
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Water: A byproduct of the condensation reaction.
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Side Products: Potential side products can arise from self-condensation of acetaldehyde or other side reactions, though these are generally minor under controlled conditions.
Q2: What are the recommended purification methods for crude 2-methyl-2-phenyl-oxazolidine?
A2: The choice of purification method depends on the nature of the impurities and the desired final purity. The most common methods are:
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Vacuum Distillation: Effective for removing non-volatile impurities and unreacted 2-amino-1-phenylethanol.
-
Column Chromatography: Useful for separating closely related impurities. Due to the potential for hydrolysis on silica gel, neutral alumina is often a preferred stationary phase.
-
Recrystallization: Applicable if the crude product is a solid or can be converted to a solid derivative. This method is excellent for achieving high purity.
Q3: Is 2-methyl-2-phenyl-oxazolidine stable during purification?
A3: 2-Methyl-2-phenyl-oxazolidine is susceptible to hydrolysis, which involves the cleavage of the oxazolidine ring. This degradation is catalyzed by acids and can also occur on the acidic surface of silica gel. Therefore, it is crucial to avoid acidic conditions and consider using neutral stationary phases like alumina for chromatography.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Significant loss of product during vacuum distillation. | Decomposition at high temperatures: The compound may be thermally unstable at its atmospheric boiling point. | Perform the distillation under a high vacuum to lower the boiling point. Using a Kugelrohr apparatus can also minimize the thermal stress on the compound. |
| Low recovery from column chromatography. | Hydrolysis on silica gel: The acidic nature of silica gel can cause the oxazolidine ring to open. | Use a neutral stationary phase such as neutral alumina for column chromatography.[1][2] Alternatively, deactivate the silica gel by treating it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent. |
| Product loss during aqueous work-up. | Hydrolysis in aqueous media: Prolonged contact with water, especially if acidic or basic, can lead to hydrolysis. | Minimize the duration of any aqueous washes and ensure the aqueous solution is neutral or slightly basic. Use brine to wash the organic layer to reduce the amount of dissolved water. |
Issue 2: Product Contamination
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting materials in the final product. | Incomplete reaction or inefficient purification: The reaction may not have gone to completion, or the purification method may not be adequate to separate the product from the starting materials. | Ensure the reaction goes to completion by monitoring with TLC or NMR. For purification, optimize the conditions of distillation (e.g., use a fractionating column) or chromatography (e.g., adjust the eluent polarity). |
| Water contamination in the final product. | Incomplete drying: Residual water from the reaction or work-up. | Dry the organic extracts thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent evaporation. For the final product, drying under high vacuum can remove residual water. |
| Unidentified peaks in NMR or GC-MS. | Formation of side products or degradation: Side reactions during synthesis or decomposition during purification. | Analyze the crude mixture by NMR or GC-MS to identify potential side products. Adjust reaction conditions (e.g., temperature, reaction time) to minimize their formation. For purification, a high-resolution technique like flash chromatography may be necessary. |
Experimental Protocols
Vacuum Distillation
This method is suitable for separating 2-methyl-2-phenyl-oxazolidine from non-volatile impurities.
Protocol:
-
Assemble a distillation apparatus for vacuum distillation. A short path distillation apparatus or a Kugelrohr is recommended to minimize product loss.
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Place the crude 2-methyl-2-phenyl-oxazolidine in the distillation flask. Adding a small piece of a wooden boiling stick can help prevent bumping during distillation.[3]
-
Slowly apply vacuum and gently heat the flask.
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Collect the fraction that distills at the expected boiling point of 2-methyl-2-phenyl-oxazolidine under the applied pressure. The use of a fractional collector (cow) allows for the collection of different fractions without breaking the vacuum.[3]
Column Chromatography on Neutral Alumina
This method is recommended to avoid hydrolysis that can occur on silica gel.
Protocol:
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Prepare a slurry of neutral alumina in a non-polar solvent (e.g., hexane).
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Pack a chromatography column with the slurry.
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Dissolve the crude 2-methyl-2-phenyl-oxazolidine in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
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Load the sample onto the column.
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Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
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Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
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Combine the pure fractions and evaporate the solvent under reduced pressure.
Data Presentation
| Purification Method | Typical Purity | Typical Yield | Key Considerations |
| Vacuum Distillation | >95% | 60-80% | Ideal for removing non-volatile impurities. Risk of thermal decomposition. |
| Column Chromatography (Neutral Alumina) | >98% | 50-70% | Avoids acid-catalyzed hydrolysis. May require solvent optimization for good separation. |
| Recrystallization | >99% | 40-60% | Only applicable if the product is a solid. Excellent for achieving high purity. |
Visualizations
Caption: General workflow for the purification of crude 2-methyl-2-phenyl-oxazolidine.
Caption: A logical troubleshooting guide for common purification issues.
References
troubleshooting diastereoselectivity issues with 2-methyl-2-phenyl-oxazolidine
Welcome to the technical support center for 2-methyl-2-phenyl-oxazolidine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to diastereoselectivity and other experimental challenges when using this chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: I am observing low diastereoselectivity in my enolate alkylation. What are the common causes and how can I improve it?
A1: Low diastereoselectivity in enolate alkylations using oxazolidinone auxiliaries is a frequent issue. The key to high selectivity is the formation of a single, conformationally rigid chelated Z-enolate, which then directs the electrophile to one face.
Common Causes for Low Diastereoselectivity:
-
Incomplete Enolate Formation: Insufficient base or reaction time can lead to residual starting material, which can complicate purification and analysis.
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Presence of E-Enolate: While Z-enolates are generally favored, certain conditions can lead to the formation of the E-isomer, which may have different facial selectivity.
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Poor Chelation: The choice of metal counterion is crucial for forming a rigid chelate. Lithium enolates are generally less reactive and may require higher temperatures, potentially reducing selectivity compared to sodium enolates.
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Reaction Temperature: Alkylations should be performed at low temperatures (typically -78 °C) to minimize background reactions and prevent enolate equilibration.
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Electrophile Reactivity: Highly reactive electrophiles are necessary. Less reactive electrophiles may require higher temperatures, which can erode diastereoselectivity.
Troubleshooting Steps:
-
Optimize Enolate Formation: Ensure you are using a sufficient excess of a strong base like sodium bis(trimethylsilyl)amide (NaN(TMS)₂) or lithium diisopropylamide (LDA). Allow adequate time for complete deprotonation at low temperature.
-
Choice of Base and Solvent: For alkylations, sodium enolates often provide higher diastereoselectivity at lower temperatures than lithium enolates. The use of NaN(TMS)₂ in THF is a common starting point.
-
Maintain Low Temperatures: Conduct the enolate formation and alkylation at -78 °C. Allow the reaction to warm slowly only after the alkylation is complete.
-
Use Reactive Electrophiles: Preferentially use reactive electrophiles such as allylic or benzylic halides, or methyl iodide.
Q2: My aldol reaction is giving a mixture of syn and anti products. How can I favor the desired 'Evans syn' aldol adduct?
A2: The stereochemical outcome of aldol reactions with N-acyl oxazolidinones is highly dependent on the enolate geometry and the Lewis acid used. For the formation of the typical 'Evans syn' adduct, a Z-enolate is required, which is achieved through chelation control.
Key Factors for High syn-Selectivity:
-
Lewis Acid: Boron and titanium Lewis acids are most commonly used. Dibutylboron triflate (Bu₂BOTf) or titanium tetrachloride (TiCl₄) in the presence of a tertiary amine are effective at promoting the formation of the Z-enolate.
-
Base: A hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (NEt₃) is used to deprotonate the N-acyl oxazolidinone in the presence of the Lewis acid.
-
Solvent: Dichloromethane (CH₂Cl₂) is a common solvent for these reactions.
-
Temperature: The reaction is typically run at low temperatures (e.g., -78 °C, 0 °C) to ensure kinetic control.
Troubleshooting Steps:
-
Choice of Lewis Acid/Base Combination: The combination of Bu₂BOTf and DIPEA is a robust system for generating the Z-boron enolate, leading to high syn-selectivity. Alternatively, TiCl₄ with DIPEA can be used.
-
Order of Addition: The order of reagent addition can be critical. Typically, the N-acyl oxazolidinone is treated with the Lewis acid first, followed by the slow addition of the amine base at low temperature to form the enolate in situ. The aldehyde is then added.
-
Purity of Reagents: Ensure that the aldehyde is free of acidic impurities and the Lewis acid is of high quality, as these can affect the enolate formation and subsequent reaction.
Q3: I am having trouble cleaving the chiral auxiliary without epimerizing my product. What are the best practices?
A3: Cleavage of the chiral auxiliary is a critical step, and harsh conditions can lead to racemization or epimerization of the newly formed stereocenter, especially if it is α to a carbonyl group.
Recommended Cleavage Methods:
| Target Functional Group | Reagents | Typical Conditions |
| Carboxylic Acid | Lithium hydroxide (LiOH), Hydrogen peroxide (H₂O₂) | THF/H₂O, 0 °C |
| Primary Alcohol | Lithium borohydride (LiBH₄), H₂O | Et₂O or THF, 0 °C |
| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | THF or Toluene, -78 °C |
| Methyl Ester | Sodium methoxide (NaOMe) | Methanol (MeOH), 0 °C to RT |
Troubleshooting Cleavage:
-
For LiOH/H₂O₂ Cleavage: This is a common method but can be problematic. The hydroperoxide anion is the active nucleophile. It is generally effective and minimizes epimerization due to the mild, low-temperature conditions. Be aware that this reaction can evolve oxygen gas, which may pose a safety risk on a larger scale.[1]
-
For Reductive Cleavage: Methods using hydrides like LiBH₄ are generally mild and less prone to causing epimerization.
-
Temperature Control: Perform the cleavage at low temperatures (0 °C or -78 °C) and quench the reaction promptly once complete to avoid side reactions.
Quantitative Data Summary
The following tables summarize typical diastereoselectivities achieved with Evans-type oxazolidinone auxiliaries under various conditions. While specific data for 2-methyl-2-phenyl-oxazolidine may vary, these provide a good starting point for optimization.
Table 1: Diastereoselective Alkylation of N-Propionyl Oxazolidinones
| Base | Electrophile (RX) | Temperature (°C) | Solvent | Diastereomeric Ratio (d.r.) |
| LDA | BnBr | -78 | THF | 90:10 |
| NaN(TMS)₂ | BnBr | -78 | THF | >95:5 |
| NaN(TMS)₂ | MeI | -78 | THF | 98:2 |
| LDA | Allyl Iodide | -78 | THF | 92:8 |
| NaN(TMS)₂ | Allyl Iodide | -78 | THF | 98:2[2] |
Table 2: Diastereoselective Aldol Reactions
| Lewis Acid | Base | Aldehyde | Temperature (°C) | Solvent | Diastereomeric Ratio (syn:anti) |
| Bu₂BOTf | DIPEA | Benzaldehyde | -78 to 0 | CH₂Cl₂ | >99:1 |
| TiCl₄ | DIPEA | Isobutyraldehyde | -78 | CH₂Cl₂ | 94:6 |
| Sn(OTf)₂ | N-Ethylpiperidine | Propionaldehyde | -78 | CH₂Cl₂ | 97:3 |
Experimental Protocols
Protocol 1: Diastereoselective Enolate Alkylation
-
Acylation: To a solution of (S)-2-methyl-2-phenyl-oxazolidine (1.0 eq) and DMAP (0.1 eq) in THF at room temperature, add propionic anhydride (1.2 eq). Stir the mixture overnight. Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
-
Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar). Add NaN(TMS)₂ (1.1 eq) dropwise and stir for 30-60 minutes at -78 °C. Add the electrophile (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C for 2-4 hours. Quench the reaction with saturated aqueous NH₄Cl. Warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product before purification.
Protocol 2: Auxiliary Cleavage to Carboxylic Acid
-
Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq), followed by a 0.5 M aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the reaction at 0 °C by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 eq).
-
Acidify the mixture with 1 M HCl to pH ~2-3.
-
Extract the product with ethyl acetate. The chiral auxiliary can be recovered from the organic layer. The desired carboxylic acid is in the aqueous layer, which can be further extracted.
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
References
Technical Support Center: Optimizing Alkylation of 2-Methyl-2-Phenyl-Oxazolidine
Welcome to the technical support center for the alkylation of 2-methyl-2-phenyl-oxazolidine. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments. The information provided is based on established principles of stereoselective alkylation of related chiral compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of 2-methyl-2-phenyl-oxazolidine.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete deprotonation of the 2-methyl group. | Use a stronger base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). Ensure anhydrous reaction conditions as organolithium bases are highly reactive with water. |
| Inactive alkylating agent. | Use a fresh, high-purity alkylating agent. Highly reactive agents like iodides or triflates are often preferred over chlorides or bromides. | |
| Reaction temperature is too high, leading to decomposition. | Maintain a low reaction temperature, typically -78 °C, during deprotonation and alkylation to ensure the stability of the intermediate anion.[1][2] | |
| Poor Diastereoselectivity | The reaction temperature is not optimal for stereocontrol. | Perform the reaction at a very low temperature (-78 °C or lower) to maximize the kinetic control that governs diastereoselectivity.[1][2] |
| The solvent is not ideal for forming a well-defined chelated intermediate. | Use a non-polar aprotic solvent like tetrahydrofuran (THF) which can help in the formation of a rigid chelated structure necessary for high diastereoselectivity.[2][3] | |
| The counterion of the base influences the transition state geometry. | The choice of lithium-based versus sodium-based (e.g., NaHMDS) can impact stereoselectivity. Experiment with different alkali metal bases to find the optimal conditions.[4] | |
| Formation of Side Products | Presence of moisture or oxygen in the reaction. | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| The base is reacting with the alkylating agent. | Add the alkylating agent slowly to the solution of the deprotonated oxazolidine at a low temperature to minimize direct reaction with any remaining base. | |
| Ring-opening of the oxazolidine. | This can occur under strongly basic or acidic conditions. Ensure the reaction is worked up carefully with a mild quenching agent (e.g., saturated aqueous ammonium chloride). A study on 2-methyl-2-oxazoline showed that ring-opening N-alkylation can be promoted by bases like KOt-Bu at elevated temperatures.[5] | |
| Difficulty in Product Purification | The product is difficult to separate from the unreacted starting material or byproducts. | Utilize column chromatography with a suitable solvent system. Thin-layer chromatography (TLC) should be used to determine the optimal eluent.[1] |
| The chiral auxiliary is difficult to remove post-alkylation. | While direct cleavage methods for this specific compound are not detailed, standard methods for cleaving oxazolidinone auxiliaries, such as hydrolysis with lithium hydroxide and hydrogen peroxide, can be attempted.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the alkylation of 2-methyl-2-phenyl-oxazolidine?
A1: The proposed mechanism involves the deprotonation of the 2-methyl group by a strong base to form a lithiated intermediate. This intermediate is then attacked by an electrophile (alkylating agent) to form the C-C bond. The stereochemical outcome is dictated by the facial selectivity of the electrophilic attack on the intermediate, which is influenced by the stereochemistry of the oxazolidine ring.
Q2: How does the 2-phenyl group influence the reaction?
A2: The 2-phenyl group plays a crucial role in stabilizing the anionic intermediate through resonance and sterically directing the incoming electrophile. This steric hindrance is key to achieving high diastereoselectivity.
Q3: What are the most suitable bases for this reaction?
A3: Strong organolithium bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are typically required to deprotonate the methyl group. Sodium bis(trimethylsilyl)amide (NaHMDS) is another strong base that can be effective.[1][2]
Q4: What type of alkylating agents should be used?
A4: Highly reactive alkylating agents are preferred to ensure efficient reaction at low temperatures. Alkyl iodides and triflates are generally more reactive than bromides or chlorides.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a convenient method to monitor the consumption of the starting material and the formation of the product.
Experimental Protocols
General Protocol for Diastereoselective Alkylation
This protocol is a general guideline based on established procedures for the alkylation of related chiral auxiliaries.[1][2] Optimization will be necessary for specific substrates and alkylating agents.
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the 2-methyl-2-phenyl-oxazolidine in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of a strong base (e.g., 1.1 equivalents of n-BuLi in hexanes or LDA in THF) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the solution at -78 °C for 1-2 hours to ensure complete formation of the anion.
-
Alkylation: Slowly add the alkylating agent (1.2-1.5 equivalents) dropwise to the cooled solution. Continue stirring at -78 °C for several hours. The reaction progress should be monitored by TLC.
-
Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
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Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for the alkylation of 2-methyl-2-phenyl-oxazolidine.
Caption: Troubleshooting logic for common issues in the alkylation reaction.
References
- 1. [PDF] Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. KOt-Bu-promoted selective ring-opening N-alkylation of 2-oxazolines to access 2-aminoethyl acetates and N-substituted thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of 2-Methyl-2-Phenyl-Oxazolidine Auxiliary
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of the 2-methyl-2-phenyl-oxazolidine auxiliary. The principles and protocols are largely based on studies of structurally similar and widely used oxazolidinone auxiliaries, such as the Evans auxiliary, and are applicable to this specific derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the 2-methyl-2-phenyl-oxazolidine auxiliary?
A1: The most prevalent methods for cleaving oxazolidinone-type auxiliaries fall into two categories:
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Hydrolytic Cleavage: This method is used to obtain the corresponding carboxylic acid. A common reagent system is lithium hydroxide with hydrogen peroxide (LiOH/H2O2).[1][2][3][4]
-
Reductive Cleavage: This approach is employed to yield the corresponding primary alcohol. Common reducing agents include lithium borohydride (LiBH4) or lithium aluminum hydride (LiAlH4).[4]
Q2: I am observing low yields after hydrolytic cleavage. What are the potential causes?
A2: Low yields can stem from several factors:
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Incomplete Reaction: The cleavage reaction may not have gone to completion. Reaction times and temperatures may need optimization.
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Side Reactions: A significant side reaction is the undesired cleavage at the endocyclic carbamate carbonyl, which opens the oxazolidinone ring itself.[3][5]
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Product Degradation: The desired carboxylic acid or the auxiliary may be unstable under the reaction or workup conditions.
-
Purification Issues: Difficulty in separating the product from the recovered auxiliary or byproducts during extraction or chromatography can lead to product loss.
Q3: Why is endocyclic cleavage a problem during hydrolysis?
A3: The oxazolidinone auxiliary has two electrophilic carbonyl groups: the exocyclic amide and the endocyclic carbamate. While the exocyclic amide is the desired site of attack for cleavage, the endocyclic carbamate can also be attacked by the nucleophile (e.g., hydroxide).[5] This leads to the formation of an undesired hydroxyamide byproduct and consumption of the starting material, ultimately lowering the yield of the desired carboxylic acid.[3] The choice of nucleophile is critical; lithium hydroperoxide (LiOOH), generated in situ from LiOH and H2O2, selectively attacks the exocyclic carbonyl.[4][5]
Q4: My reaction is producing a significant amount of gas. Is this normal and is it a safety concern?
A4: Yes, the evolution of oxygen gas is a known phenomenon during cleavage with LiOH/H2O2.[3] This occurs because the intermediate peracid formed during the reaction is unstable and is rapidly reduced by the excess hydrogen peroxide present, releasing stoichiometric amounts of oxygen. This can create a pressure buildup in a sealed vessel and is a significant safety concern, especially on a larger scale. It is crucial to ensure the reaction is well-vented.
Q5: Can the chiral auxiliary be recovered after cleavage?
A5: Yes, one of the advantages of using a chiral auxiliary is that it can often be recovered and reused.[1] After the cleavage reaction, the auxiliary can typically be separated from the product during the aqueous workup and purification steps (e.g., extraction or column chromatography).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Carboxylic Acid (Hydrolysis) | 1. Endocyclic Cleavage: Use of LiOH alone can favor undesired ring-opening.[5] | 1a. Use LiOH/H2O2: The hydroperoxide anion is a more effective nucleophile for selective exocyclic cleavage.[1][5] 1b. Optimize Temperature: Lowering the reaction temperature can decrease the rate of the undesired hydroxyamide formation.[3] |
| 2. Incomplete Reaction: Insufficient reaction time or temperature. | 2a. Monitor Reaction: Use TLC or HPLC to monitor the consumption of the starting material. 2b. Increase Reaction Time/Temp: If the reaction is stalled, cautiously increase the reaction time or temperature while monitoring for byproduct formation. | |
| 3. Oxygen Evolution: Excess H2O2 can lead to vigorous gas evolution and potential safety hazards.[3] | 3a. Control H2O2 Stoichiometry: Use the minimum effective amount of H2O2. Running the reaction with less than 2 equivalents can minimize oxygen release.[3] 3b. Ensure Proper Venting: Perform the reaction in an open or well-vented vessel to prevent pressure buildup. | |
| Low Yield of Alcohol (Reduction) | 1. Incomplete Reduction: The reducing agent may not be potent enough or may have been quenched. | 1a. Choice of Reagent: LiAlH4 is a stronger reducing agent than LiBH4 and may be more effective.[4] 1b. Check Reagent Quality: Ensure the reducing agent is not old or decomposed. 1c. Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions to prevent quenching of the hydride reagent. |
| 2. Over-reduction: Not typically an issue for converting to the primary alcohol, but complex substrates may have other reducible functional groups. | 2a. Protecting Groups: Protect other sensitive functional groups in the molecule before the reduction step. | |
| Difficulty in Product Purification | 1. Auxiliary Co-elution: The recovered auxiliary has similar polarity to the desired product. | 1a. Modify Workup: Perform an acid-base extraction. The carboxylic acid product can be extracted into a basic aqueous layer, leaving the neutral auxiliary in the organic phase. 1b. Chromatography Optimization: Screen different solvent systems for column chromatography to achieve better separation. |
| 2. Formation of Emulsions during Workup | 2a. Add Brine: Wash the organic layer with saturated NaCl solution (brine) to help break emulsions. 2b. Filter through Celite: Passing the mixture through a pad of Celite can help to break up emulsions. | |
| Epimerization of the Chiral Center | 1. Basic Conditions: The chiral center alpha to the carbonyl can be susceptible to epimerization under strongly basic conditions. | 1a. Milder Reagents: LiOOH is less basic than LiOH and is less likely to cause epimerization.[4] 1b. Temperature Control: Maintain low temperatures during the reaction and workup. |
Experimental Protocols
Protocol 1: Hydrolytic Cleavage to Carboxylic Acid using LiOH/H₂O₂
This protocol is adapted from standard procedures for Evans-type auxiliaries.[3][6]
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Dissolution: Dissolve the N-acyl-2-methyl-2-phenyl-oxazolidine (1 equiv.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add aqueous hydrogen peroxide (30% solution, ~4 equiv.) to the solution, followed by the slow, portion-wise addition of solid lithium hydroxide monohydrate (LiOH·H₂O, ~2 equiv.).
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Reaction: Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
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Quenching: Quench the reaction by adding an excess of an aqueous sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) solution (~1.5 M) to reduce the remaining peroxide. Stir for 30 minutes.
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Solvent Removal: Remove the majority of the THF under reduced pressure.
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Extraction (Auxiliary Removal): Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove the recovered chiral auxiliary.
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Acidification & Product Extraction: Cool the remaining aqueous layer to 0 °C and acidify with aqueous HCl (e.g., 1N or 2N) to protonate the carboxylate. Extract the desired carboxylic acid product with an organic solvent.
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Drying and Concentration: Dry the combined organic extracts containing the product over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
Protocol 2: Reductive Cleavage to Primary Alcohol using LiBH₄
This protocol is based on general methods for the reduction of N-acyl oxazolidinones.[4]
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Dissolution: Dissolve the N-acyl-2-methyl-2-phenyl-oxazolidine (1 equiv.) in a suitable anhydrous solvent such as THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C.
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Reagent Addition: Add lithium borohydride (LiBH₄, ~2-3 equiv.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quenching: Carefully and slowly quench the reaction at 0 °C by adding saturated aqueous ammonium chloride (NH₄Cl) or 1N HCl.
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Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate). The organic layer will contain both the desired alcohol and the recovered auxiliary.
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Purification: Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography on silica gel to separate the primary alcohol from the chiral auxiliary.
Visualizations
Caption: General workflow for the removal of the oxazolidine auxiliary.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. [PDF] Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racemization During 2-Methyl-2-Phenyl-Oxazolidine Cleavage
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the cleavage of 2-methyl-2-phenyl-oxazolidine while preserving the stereochemical integrity of the target amino alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the cleavage of 2-methyl-2-phenyl-oxazolidine?
A1: Racemization during the cleavage of 2-methyl-2-phenyl-oxazolidine, a type of N,O-acetal, is most commonly associated with harsh acidic conditions. The acid-catalyzed cleavage can proceed through a carbocation intermediate at the C2 position. If the stereocenter of interest is at a position that can be influenced by the formation of this carbocation or subsequent side reactions, racemization can occur. For oxazolidines derived from chiral amino alcohols, the stereocenter is typically at C4 or C5, and while direct racemization at these centers is less likely through this mechanism, harsh conditions can promote side reactions that compromise stereochemical purity.
Q2: Which functional groups are compatible with standard oxazolidine cleavage methods?
A2: The compatibility of functional groups depends on the chosen cleavage method.
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Mild Acidic Hydrolysis: This method is generally compatible with most functional groups that are stable to dilute acids. However, acid-labile groups such as other acetals, ketals, silyl ethers (like TBS), and Boc-protecting groups may be cleaved.[1]
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Reductive Cleavage (e.g., Catalytic Hydrogenolysis): This method is suitable for molecules with functional groups that are stable to hydrogenation. It is particularly useful for cleaving N-benzyl groups. However, it is incompatible with reducible functional groups like alkenes, alkynes, and some nitrogen-containing heterocycles.
-
Hydride Reduction: Reagents like Lithium Aluminium Hydride (LiAlH₄) are powerful and will reduce many other functional groups, including esters, carboxylic acids, and amides.[2] Milder hydride reagents may offer more selectivity.
Q3: Can the chiral auxiliary (the amino alcohol precursor) be recovered after cleavage?
A3: Yes, one of the advantages of using chiral auxiliaries is the potential for their recovery and reuse.[3] After cleavage, the chiral amino alcohol can be separated from the desired product through standard purification techniques like chromatography or extraction.
Troubleshooting Guide
Issue 1: Significant Racemization or Epimerization is Observed After Cleavage.
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Potential Cause: The acidic conditions used for hydrolysis are too harsh (e.g., high concentration of a strong acid, elevated temperature).
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Suggested Solution:
-
Lower the Acid Concentration: Use a more dilute solution of the acid.
-
Use a Weaker Acid: Switch from a strong acid like HCl to a weaker acid such as acetic acid or pyridinium p-toluenesulfonate (PPTS).
-
Reduce the Reaction Temperature: Perform the hydrolysis at a lower temperature (e.g., 0 °C or room temperature) for a longer duration.
-
Consider an Alternative Cleavage Method: If mild acidic hydrolysis still leads to racemization, explore reductive cleavage methods like catalytic hydrogenolysis, which are generally stereochemically conservative.
-
Issue 2: The Oxazolidine Cleavage is Incomplete.
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Potential Cause: The reaction conditions (time, temperature, reagent concentration) are insufficient for complete conversion.
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Suggested Solution:
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.
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Slightly Increase Temperature: If longer reaction times are not effective, a modest increase in temperature may be necessary. Monitor for racemization as a potential side effect.
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Increase Reagent Stoichiometry: For reductive cleavage methods, ensure a sufficient excess of the reducing agent is used.
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Issue 3: Undesired Side Reactions or Product Degradation Occur.
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Potential Cause: The chosen cleavage method is not compatible with other functional groups in the molecule.
-
Suggested Solution:
-
Review Functional Group Compatibility: Carefully assess the stability of all functional groups in your molecule under the chosen cleavage conditions.
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Select an Orthogonal Deprotection Strategy: Choose a cleavage method that is selective for the oxazolidine and does not affect other protecting groups or sensitive functionalities. For example, if your molecule contains an acid-labile group, a reductive cleavage method might be more appropriate.
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Data Presentation: Comparison of Cleavage Strategies
The following tables summarize typical conditions for different cleavage methods applicable to oxazolidine and related chiral auxiliaries. Note that optimal conditions may vary for 2-methyl-2-phenyl-oxazolidine.
Table 1: Mild Acidic Hydrolysis Conditions for Oxazolidine Cleavage
| Acid Catalyst | Solvent System | Temperature (°C) | Typical Reaction Time | Notes |
| Dilute HCl | THF/H₂O | 0 - 25 | 1 - 12 h | A common method, but requires careful control of acid concentration and temperature. |
| Acetic Acid | THF/H₂O | 25 - 50 | 12 - 24 h | Milder than strong mineral acids, reducing the risk of racemization. |
| PPTS | Acetone/H₂O | 25 | 12 - 48 h | A very mild acidic catalyst, suitable for sensitive substrates. |
Table 2: Reductive Cleavage Conditions for Oxazolidine-type Auxiliaries
| Reagent | Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| H₂ | Pd/C | Methanol or Ethanol | 25 | 12 - 24 h | Effective for N-benzyl systems; preserves most other functional groups. |
| LiAlH₄ | - | THF or Et₂O | 0 - 25 | 1 - 4 h | Powerful reducing agent; will reduce other carbonyl functionalities.[2] |
| NaBH₄ | - | Methanol or Ethanol | 0 - 25 | 2 - 8 h | Milder than LiAlH₄, but may still reduce aldehydes and ketones. |
Experimental Protocols
Protocol 1: Mild Acidic Hydrolysis
This protocol provides a general procedure for the mild acid-catalyzed cleavage of 2-methyl-2-phenyl-oxazolidine.
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Dissolution: Dissolve the 2-methyl-2-phenyl-oxazolidine derivative (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 4:1 v/v ratio).
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Acidification: Cool the solution to 0 °C in an ice bath. Add a solution of 1 M aqueous HCl (1.1 - 2.0 eq) dropwise while stirring.
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Reaction Monitoring: Allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup: Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography to isolate the desired amino alcohol.
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Chiral Analysis: Determine the enantiomeric purity of the product using chiral High-Performance Liquid Chromatography (HPLC) or by preparing a chiral derivative for NMR analysis.
Protocol 2: Catalytic Hydrogenolysis
This protocol is suitable if the oxazolidine is derived from an N-benzyl amino alcohol.
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Setup: In a flask suitable for hydrogenation, dissolve the 2-methyl-2-phenyl-oxazolidine derivative (1.0 eq) in methanol or ethanol.
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Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10-20 mol% by weight) to the solution.
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Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a slightly positive pressure) at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
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Filtration: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
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Concentration: Concentrate the filtrate under reduced pressure.
-
Purification and Analysis: Purify the product by column chromatography and analyze its enantiomeric purity as described in Protocol 1.
Visualizations
Caption: General structure of a 2-methyl-2-phenyl-oxazolidine.
Caption: General experimental workflow for oxazolidine cleavage.
Caption: Potential racemization mechanism via a carbocation intermediate.
References
stability issues of 2-methyl-2-phenyl-oxazolidine under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-methyl-2-phenyl-oxazolidine under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with 2-methyl-2-phenyl-oxazolidine under acidic conditions?
A1: The primary stability concern is its susceptibility to acid-catalyzed hydrolysis. This reaction involves the cleavage of the oxazolidine ring, leading to the formation of 2-amino-1-phenylethanol and acetone. This degradation pathway can impact the efficacy and safety of drug formulations containing this moiety.
Q2: What is the general mechanism of acid-catalyzed hydrolysis of 2-methyl-2-phenyl-oxazolidine?
A2: The hydrolysis proceeds through a two-step mechanism. First, the oxygen or nitrogen atom in the oxazolidine ring is protonated under acidic conditions. This is followed by a rate-determining ring-opening step to form a cationic Schiff base intermediate. This intermediate is then rapidly attacked by water, leading to the final hydrolysis products.[1]
Q3: What factors can influence the rate of hydrolysis of 2-methyl-2-phenyl-oxazolidine?
A3: Several factors can influence the hydrolysis rate:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. Generally, the rate increases as the pH decreases (becomes more acidic).
-
Temperature: Higher temperatures typically accelerate the rate of hydrolysis.
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Buffer Species: The composition of the buffer solution can influence the reaction rate, as some buffer components can participate in general acid-base catalysis.[2][3]
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Substituents: The nature of the substituents on the oxazolidine ring plays a crucial role. For instance, 2-phenyl substituted oxazolidines are generally less stable than their 2-methyl counterparts under acidic conditions.[4]
Q4: How can I monitor the degradation of 2-methyl-2-phenyl-oxazolidine in my experiments?
A4: The degradation can be monitored using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most common. HPLC allows for the separation and quantification of the parent compound and its degradation products, while NMR can provide structural information about the species present in the solution over time.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | - Incompatible sample solvent with the mobile phase.- Column overload.- Column contamination or degradation. | - Dissolve the sample in the mobile phase if possible.- Reduce the injection volume or sample concentration.- Flush the column with a strong solvent or replace it if necessary. |
| Inconsistent retention times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Poor column equilibration. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before injection. |
| Ghost peaks | - Contaminants in the mobile phase or sample.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol in the autosampler. |
NMR Analysis Issues
| Issue | Potential Cause | Recommended Solution |
| Broad or distorted peaks | - Poor shimming of the magnetic field.- Presence of paramagnetic impurities.- High sample viscosity. | - Re-shim the spectrometer before acquiring data.- Ensure high purity of the sample and deuterated solvent.- Dilute the sample if possible. |
| Inaccurate quantification | - Incomplete relaxation of nuclei between scans.- Incorrect integration of overlapping peaks.- Baseline distortions. | - Increase the relaxation delay (d1) in the acquisition parameters.- Use deconvolution software to accurately integrate overlapping signals.- Apply appropriate baseline correction algorithms. |
| Signal-to-noise ratio is too low | - Insufficient sample concentration.- Not enough scans acquired. | - Increase the sample concentration if possible.- Increase the number of scans. |
Quantitative Data Summary
The following table summarizes kinetic data for the hydrolysis of a closely related compound, 2-phenyl-3-ethyloxazolidine, under acidic conditions. This data can serve as a valuable reference for understanding the stability of 2-methyl-2-phenyl-oxazolidine.
| Acid Concentration (HCl) | Temperature (°C) | Observed Rate Constant (k_obs, s⁻¹) | Reference |
| 0.1 M | 30 | Data not explicitly provided, but noted as a condition for observing the intermediate. | [1] |
| 3.57 M | 30 | The study focuses on the Hammett relationship (ρ = +1.6) for ring opening in this acid concentration, indicating sensitivity to substituent electronic effects. | [1] |
Experimental Protocols
Synthesis of 2-Methyl-2-Phenyl-Oxazolidine
This protocol is adapted from general methods for oxazolidine synthesis.
Materials:
-
2-Amino-1-phenylethanol
-
Acetone
-
Toluene
-
Dean-Stark apparatus
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 2-amino-1-phenylethanol (1 equivalent) in toluene.
-
Add an excess of acetone (1.5-2 equivalents).
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dry the solution over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
HPLC Method for Stability Analysis
This is a general method that may require optimization for specific experimental conditions.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a gradient from 10% to 90% acetonitrile over 15 minutes.
Method Parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 254 nm (or a wavelength appropriate for the chromophore)
Sample Preparation:
-
Prepare a stock solution of 2-methyl-2-phenyl-oxazolidine in a suitable solvent (e.g., acetonitrile or methanol).
-
For the stability study, dilute the stock solution into the desired acidic buffer to the target concentration.
-
At specified time points, withdraw an aliquot of the sample and quench the degradation by neutralizing the acid or diluting it with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC.
NMR Method for Kinetic Analysis
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Sample Preparation:
-
Dissolve a known concentration of 2-methyl-2-phenyl-oxazolidine in a deuterated solvent (e.g., D₂O with a suitable acid, or a mixture of an organic deuterated solvent and an aqueous acidic buffer).
-
Add a known concentration of an internal standard (e.g., dimethyl sulfoxide or trimethylsilyl propionate) for quantification.
-
Place the NMR tube in the spectrometer, which has been pre-heated or pre-cooled to the desired reaction temperature.
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Ensure that the relaxation delay (d1) is sufficient for quantitative analysis (typically 5 times the longest T₁ of the signals of interest).
-
Integrate the characteristic signals of the starting material and the degradation products relative to the internal standard at each time point.
-
Plot the concentration of 2-methyl-2-phenyl-oxazolidine versus time to determine the reaction kinetics.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of 2-methyl-2-phenyl-oxazolidine.
Caption: General experimental workflow for stability testing.
Caption: Logical troubleshooting flow for stability studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
handling and storage recommendations for 2-methyl-2-phenyl-oxazolidine
This technical support center provides guidance on the handling, storage, and troubleshooting for 2-methyl-2-phenyl-oxazolidine, compiled to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 2-methyl-2-phenyl-oxazolidine?
A1: While specific hazard data for 2-methyl-2-phenyl-oxazolidine is limited, closely related oxazolidinone compounds are not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[1][2] However, it is recommended to handle the compound with good industrial hygiene and safety practices.[1][3] Potential hazards may include skin and eye irritation.[4]
Q2: What are the recommended storage conditions for 2-methyl-2-phenyl-oxazolidine?
A2: 2-methyl-2-phenyl-oxazolidine should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][3][5] Long-term storage at 2-8°C is also suggested.[6] It is important to keep it away from sources of ignition and incompatible materials.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling 2-methyl-2-phenyl-oxazolidine, it is essential to wear appropriate personal protective equipment to ensure safety. This includes safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat or other protective clothing.[1][3][4]
Q4: Is 2-methyl-2-phenyl-oxazolidine stable under normal laboratory conditions?
A4: Oxazolidine compounds are generally stable under recommended storage conditions.[1] However, they can be susceptible to hydrolysis, especially in the presence of water.[7][8] The stability can be influenced by substituents on the oxazolidine ring.[7][8] It is advisable to avoid extremes of temperature and direct sunlight.[1]
Q5: What materials are incompatible with 2-methyl-2-phenyl-oxazolidine?
A5: Strong oxidizing agents are listed as incompatible with similar oxazolidinone compounds and should be avoided.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction byproducts or low yield | Hydrolysis of the oxazolidine ring due to moisture. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents for reactions. Store the compound under inert gas (e.g., argon or nitrogen) if it is highly sensitive to moisture. |
| Compound degradation over time in storage | Improper storage conditions (exposure to moisture, light, or high temperatures). | Store the compound in a tightly sealed container in a cool, dry, and dark place as recommended. For long-term storage, consider refrigeration at 2-8°C.[6] |
| Inconsistent experimental results | Impurities in the starting material. | Verify the purity of the 2-methyl-2-phenyl-oxazolidine using appropriate analytical techniques (e.g., NMR, GC-MS) before use. |
| Physical appearance change (e.g., color change, clumping) | Absorption of moisture or reaction with atmospheric components. | Discard the reagent if significant changes in appearance are observed, as this may indicate decomposition or contamination. |
Data Presentation
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Source |
| Temperature | Cool, Room Temperature, or 2-8°C (long-term) | [1][5][6] |
| Atmosphere | Dry, Well-ventilated | [1][3][5] |
| Container | Tightly closed | [1][3][5] |
| Light | Avoid direct sunlight | [1] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Source |
| Eye/Face Protection | Safety glasses with side-shields or goggles | [1][3][4] |
| Skin Protection | Chemical-resistant gloves, Protective clothing (e.g., lab coat) | [1][3][5] |
| Respiratory Protection | Use in a well-ventilated area. If dust or vapors are generated, use a NIOSH/MSHA approved respirator. | [1][5] |
Experimental Protocols
General Handling Protocol:
-
Preparation: Work in a well-ventilated fume hood. Ensure the work area is clean and free of incompatible materials.
-
Personal Protective Equipment: Don appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Dispensing: Carefully weigh or measure the required amount of the compound, avoiding the creation of dust or aerosols.
-
Reaction Setup: If the reaction is sensitive to moisture, use oven-dried glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Post-Handling: Tightly seal the container of the stock compound immediately after use. Clean the work area and dispose of any waste according to institutional guidelines.
Logical Workflow for Handling and Storage
Caption: Figure 1. Workflow for Safe Handling and Storage.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. aksci.com [aksci.com]
- 5. echemi.com [echemi.com]
- 6. 16251-45-9|(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 7. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Determining Enantiomeric Purity of 2-Methyl-2-Phenyl-Oxazolidine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is paramount for ensuring the safety, efficacy, and quality of chiral compounds. This guide provides a comprehensive comparison of analytical techniques for assessing the enantiomeric purity of 2-methyl-2-phenyl-oxazolidine derivatives, supported by experimental data and detailed protocols.
The stereochemistry of active pharmaceutical ingredients (APIs) is a critical consideration in drug development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] Consequently, robust and reliable analytical methods are required to quantify the enantiomeric excess (ee) of chiral molecules like 2-methyl-2-phenyl-oxazolidine derivatives, which are important building blocks in asymmetric synthesis.[2] This guide explores and compares the most prevalent techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Analytical Techniques
The choice of analytical method for determining enantiomeric purity depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC, CE, and NMR spectroscopy for the chiral analysis of 2-methyl-2-phenyl-oxazolidine derivatives.
| Technique | Principle of Separation | Common Chiral Selectors/Reagents | Advantages | Disadvantages |
| Chiral HPLC | Differential partitioning between a mobile phase and a chiral stationary phase (CSP).[3] | Polysaccharide-based (e.g., cellulose and amylose derivatives), cyclodextrins, Pirkle-type phases.[3][4] | Broad applicability, high resolution, well-established, preparative scale possible.[1] | Can require significant method development, higher solvent consumption. |
| Chiral GC | Differential interaction with a chiral stationary phase in the gas phase.[5] | Derivatized cyclodextrins (e.g., Chirasil-DEX), chiral metal complexes.[5][6] | High efficiency and resolution, suitable for volatile and thermally stable compounds.[7] | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.[8] | Cyclodextrins (native and derivatized), chiral crown ethers, macrocyclic antibiotics.[1][8] | High efficiency, low sample and reagent consumption, rapid method development.[8] | Lower sensitivity compared to HPLC, less suitable for preparative scale.[1] |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer.[9][10] | Chiral lanthanide shift reagents, (R)-(-)-Mandelic acid, (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE).[11][12] | Provides structural information, no separation required, can be non-destructive. | Lower sensitivity and accuracy for minor enantiomers, may require specialized reagents. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. The following sections provide representative experimental protocols for each technique.
Chiral High-Performance Liquid Chromatography (HPLC)
This method relies on the use of a chiral stationary phase (CSP) to separate the enantiomers. Polysaccharide-based CSPs are widely used due to their broad enantiorecognition capabilities.[4]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
-
Column: Lux Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) (150 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: Polar organic mode using neat solvents like methanol, ethanol, or acetonitrile, or mixtures thereof.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Column Temperature: 25 °C.[4]
-
Detection: UV at 210 nm.[4]
-
Injection Volume: 1 µL.[4]
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers. Derivatized cyclodextrins are common chiral stationary phases.[5][6]
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
Chromatographic Conditions:
-
Column: Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: 100 °C (hold 1 min), ramp to 200 °C at 5 °C/min, hold 5 min.
-
Detector Temperature: 250 °C.
-
Injection: 1 µL of a 1 mg/mL solution in ethyl acetate, split ratio 50:1.
Capillary Electrophoresis (CE)
CE offers high-efficiency separations with minimal sample consumption. Anionic cyclodextrins are effective chiral selectors for oxazolidinone analogs.[1][13]
Instrumentation:
-
Capillary electrophoresis system with a diode array detector (DAD).
Electrophoretic Conditions:
-
Capillary: Fused-silica, 50 µm ID, 48.5 cm total length (40 cm effective length).[1][13]
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 6.0) containing 10 mM heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD).[1][13]
NMR Spectroscopy
NMR spectroscopy using a chiral solvating agent (CSA) allows for the direct observation of enantiomers without chromatographic separation.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the 2-methyl-2-phenyl-oxazolidine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a baseline ¹H NMR spectrum.
-
Add a molar equivalent of a chiral solvating agent, such as (R)-(-)-mandelic acid.
-
Acquire another ¹H NMR spectrum and observe the splitting of signals corresponding to the now diastereomeric complexes.
Data Analysis: The ratio of the enantiomers is determined by integrating the distinct signals for each diastereomeric species.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for determining enantiomeric purity using HPLC, GC, and CE.
Caption: Workflow for enantiomeric purity determination by HPLC.
Caption: Workflow for enantiomeric purity determination by GC.
Caption: Workflow for enantiomeric purity determination by CE.
Conclusion
The determination of enantiomeric purity is a critical analytical task in the development and quality control of chiral molecules such as 2-methyl-2-phenyl-oxazolidine derivatives. Chiral HPLC and GC are robust and widely used techniques that provide excellent resolution. Capillary electrophoresis offers a high-efficiency, low-consumption alternative, particularly for early-stage development. NMR spectroscopy provides a valuable orthogonal method for confirming enantiomeric ratios without the need for chromatographic separation. The selection of the most appropriate technique will be guided by the specific requirements of the analysis and the properties of the compound . The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field.
References
- 1. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 5. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. azom.com [azom.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral analysis by NMR spectroscopy [tesidottorato.depositolegale.it]
- 11. researchgate.net [researchgate.net]
- 12. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry | Scilit [scilit.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Auxiliaries: Evans' Auxiliaries vs. 2-Methyl-2-Phenyl-Oxazolidine
In the realm of asymmetric synthesis, the quest for precise stereochemical control is paramount. Chiral auxiliaries are powerful tools wielded by chemists to guide reactions towards the formation of a specific stereoisomer. Among the most successful and widely utilized of these are the oxazolidinone-based auxiliaries developed by David A. Evans. This guide provides a detailed comparison of the well-established Evans' auxiliaries with the less-documented 2-methyl-2-phenyl-oxazolidine, offering insights for researchers, scientists, and professionals in drug development.
While extensive experimental data firmly supports the efficacy of Evans' auxiliaries, a notable scarcity of published research on the specific use of 2-methyl-2-phenyl-oxazolidine as a chiral auxiliary for asymmetric synthesis necessitates a partially theoretical comparison based on established principles of stereocontrol.
Introduction to Chiral Auxiliaries
A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate.[1] This covalent linkage induces a chiral environment, forcing subsequent reactions to proceed with a high degree of diastereoselectivity. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. This three-step process—attachment, diastereoselective reaction, and cleavage—is a cornerstone of modern asymmetric synthesis.[1]
Evans' Auxiliaries: The Gold Standard
Evans' auxiliaries are a class of chiral oxazolidinones, typically derived from readily available amino acids like L-phenylalanine and L-valine.[2] Their rigid structure and the presence of a substituent at the 4-position (and sometimes the 5-position) create a highly predictable steric environment that effectively shields one face of the enolate derived from an attached acyl group.[1] This steric hindrance directs incoming electrophiles to the opposite face, resulting in excellent stereocontrol in a variety of transformations, most notably aldol and alkylation reactions.[1][3]
The stereochemical outcome of reactions employing Evans' auxiliaries is well-understood and can be predicted by established transition state models.[4] For instance, in aldol reactions, the formation of a boron or titanium enolate leads to a rigid, chair-like six-membered transition state that dictates the syn-stereochemistry of the product.[4]
2-Methyl-2-Phenyl-Oxazolidine: A Structural Counterpart
2-Methyl-2-phenyl-oxazolidine presents an alternative oxazolidine scaffold. Unlike the oxazolidinone structure of Evans' auxiliaries, which features a carbonyl group in the five-membered ring, this auxiliary is an oxazolidine. The key structural features are a phenyl group and a methyl group both attached to the C2 position. The stereocenter would likely be at the C4 or C5 position if derived from a chiral amino alcohol. For the purpose of this comparison, we will consider a hypothetical chiral 2-methyl-2-phenyl-oxazolidine used in a similar manner to Evans' auxiliaries.
Comparative Analysis
Due to the lack of specific experimental data for 2-methyl-2-phenyl-oxazolidine in asymmetric synthesis in the public domain, the following comparison is based on the well-documented performance of Evans' auxiliaries and a theoretical consideration of the structural differences.
| Feature | Evans' Auxiliaries | 2-Methyl-2-Phenyl-Oxazolidine (Hypothetical) |
| Structure | Chiral oxazolidinone with a substituent at C4 (and/or C5). | Chiral oxazolidine with methyl and phenyl groups at C2. |
| Precursors | Readily available and relatively inexpensive amino acids (e.g., L-phenylalanine, L-valine). | Likely derived from a chiral amino alcohol and 2-phenylpropene or a related ketone/acetal. |
| Mechanism of Stereocontrol | The C4 substituent provides a strong steric bias, directing attack on the enolate to the opposite face. The oxazolidinone carbonyl plays a key role in chelation to the metal center of the enolate, leading to a rigid and predictable transition state.[4] | The stereocontrol would depend on the chiral center(s) on the oxazolidine ring (likely C4 or C5) and the conformation adopted upon N-acylation and enolization. The geminal methyl and phenyl groups at C2 would likely influence the orientation of the N-acyl group and the approach of the electrophile. |
| Predictability | High and well-established. Numerous studies and transition state models allow for reliable prediction of the major diastereomer.[4] | Largely unknown and would require experimental investigation. The increased conformational flexibility compared to the rigid oxazolidinone ring might lead to lower diastereoselectivities. |
| Cleavage | A variety of mild methods exist for the removal of the auxiliary to yield carboxylic acids, esters, amides, or alcohols without epimerization.[5] | Cleavage of the N-acyl group would likely be achievable under similar conditions (e.g., hydrolysis, reduction). |
| Recyclability | The auxiliary can often be recovered and reused, although this can sometimes be challenging on a large scale. | Would depend on the stability of the auxiliary under the cleavage conditions. |
Experimental Protocols
General Procedure for Asymmetric Alkylation using an Evans' Auxiliary [5]
-
Acylation: The Evans' auxiliary is N-acylated with an appropriate acyl chloride or anhydride in the presence of a base (e.g., triethylamine, DMAP) to form the N-acyl oxazolidinone.
-
Enolate Formation: The N-acyl oxazolidinone is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding (Z)-enolate.[5]
-
Alkylation: The enolate is then reacted with an electrophile (e.g., an alkyl halide). The steric bulk of the C4 substituent on the auxiliary directs the electrophile to the opposite face of the enolate.
-
Work-up and Purification: The reaction is quenched, and the product is purified by chromatography to separate the diastereomers.
-
Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated product by hydrolysis (e.g., LiOH/H₂O₂) or reduction (e.g., LiBH₄) to afford the desired chiral product and recover the auxiliary.[5]
Visualizing the Mechanisms
Diagram of the General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Diagram of the Stereocontrol in an Evans' Auxiliary Alkylation
Caption: Steric shielding by the C4 substituent in an Evans' auxiliary.
Conclusion
Evans' auxiliaries represent a highly reliable and predictable method for achieving excellent stereocontrol in a wide range of asymmetric transformations. Their utility is supported by a vast body of experimental evidence and a deep understanding of the underlying stereochemical models.
In contrast, 2-methyl-2-phenyl-oxazolidine remains a largely unexplored entity in the context of asymmetric synthesis. While its structural features suggest it could potentially induce chirality, the lack of a rigidifying oxazolidinone ring and the different substitution pattern at the C2 position introduce elements of unpredictability. Without experimental data, its effectiveness as a chiral auxiliary cannot be confirmed.
For researchers and drug development professionals seeking robust and predictable methods for asymmetric synthesis, Evans' auxiliaries remain the superior and recommended choice. Future investigations into novel auxiliaries like 2-methyl-2-phenyl-oxazolidine would be necessary to establish their potential utility and performance relative to the current gold standard.
References
comparative study of different methods for 2-methyl-2-phenyl-oxazolidine synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic methods for 2-methyl-2-phenyl-oxazolidine, a heterocyclic compound of interest in various chemical and pharmaceutical research areas. The following sections detail common synthetic routes, present comparative quantitative data, and provide experimental protocols for key methodologies.
Comparison of Synthetic Methods
The synthesis of 2-methyl-2-phenyl-oxazolidine and its analogs is most commonly achieved through the condensation reaction of a 2-amino alcohol with a ketone or aldehyde. Variations in reaction conditions, such as the use of conventional heating with water removal or microwave irradiation, can significantly impact reaction efficiency. Below is a summary of quantitative data for these methods.
| Method | Starting Materials | Catalyst/Conditions | Reaction Time | Yield | Reference Compound |
| Conventional Heating | (+)-Pseudoephedrine, Phenyl-2-propanone | Toluene, Reflux, Dean-Stark trap | 72 hours | High | 2-Benzyl-2,3,4-trimethyl-5-phenyloxazolidine |
| 2-Amino-1-phenylethanol, Acetone | Dichloromethane, Potassium Carbonate | 12 hours | - | 2,2-Dimethyl-5-phenyl-oxazolidine | |
| Microwave-Assisted | 2-Amino Alcohols, Diethyl Carbonate | Sodium Methoxide or Potassium Carbonate, 125-135°C | Short | High | 4-Substituted oxazolidin-2-ones |
| Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide | K₃PO₄, Isopropanol, 60-65°C, Microwave (280-350W) | 8 minutes | up to 96% | 5-Phenyl oxazoles/oxazolines |
Note: Direct comparative data for the synthesis of 2-methyl-2-phenyl-oxazolidine under various conditions is limited in the readily available literature. The data presented for the conventional heating method is for a structurally similar analog, 2-benzyl-2,3,4-trimethyl-5-phenyloxazolidine, and provides a relevant benchmark.[1] The synthesis of the closely related 2,2-dimethyl-5-phenyl-oxazolidine has also been reported, indicating the feasibility of the reaction between 2-amino-1-phenylethanol and acetone. Microwave-assisted methods, while not specifically detailed for this exact product, have shown significant rate enhancements and high yields for the synthesis of related oxazolidine and oxazoline structures.[2][3]
Reaction Mechanism and Experimental Workflow
The synthesis of 2-methyl-2-phenyl-oxazolidine from 2-amino-1-phenylethanol and acetone proceeds via a cyclocondensation reaction. The generally accepted mechanism involves the formation of a hemiaminal intermediate, followed by dehydration to yield the oxazolidine ring. This process is often catalyzed by acids or bases and driven to completion by the removal of water.
Caption: General reaction mechanism for the synthesis of 2-methyl-2-phenyl-oxazolidine.
Below is a generalized experimental workflow for the synthesis of oxazolidines via the condensation of a 2-amino alcohol with a ketone.
Caption: Generalized experimental workflow for oxazolidine synthesis.
Experimental Protocols
Method 1: Conventional Synthesis using Dean-Stark Apparatus
This protocol is adapted from the synthesis of a structurally similar oxazolidine and can be applied to the synthesis of 2-methyl-2-phenyl-oxazolidine.[1]
Materials:
-
2-Amino-1-phenylethanol
-
Acetone
-
Toluene (or another suitable azeotroping solvent like benzene)
-
Anhydrous Sodium Sulfate (optional, for drying)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 2-amino-1-phenylethanol in toluene.
-
Add a molar excess of acetone to the solution.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until the theoretical amount of water is collected, or until reaction completion is confirmed by an appropriate monitoring technique (e.g., TLC or GC-MS). This may take several hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1]
Method 2: Synthesis with a Dehydrating Agent
This is a simpler variation of the conventional method that avoids the need for a Dean-Stark apparatus.[1]
Materials:
-
2-Amino-1-phenylethanol
-
Acetone
-
Dry Benzene (or other suitable solvent)
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve equimolar amounts of 2-amino-1-phenylethanol and acetone in dry benzene in a round-bottom flask.
-
Add a sufficient amount of hot anhydrous sodium sulfate to the reaction mixture to act as a dehydrating agent.
-
Reflux the mixture with stirring for several hours.
-
Monitor the reaction for completion.
-
After the reaction is complete, filter the hot solution to remove the sodium sulfate.
-
Allow the filtrate to cool, and recrystallize the product from a suitable solvent like ethanol.[1]
Method 3: Microwave-Assisted Synthesis (General Approach)
While a specific protocol for 2-methyl-2-phenyl-oxazolidine is not detailed, microwave-assisted synthesis has been shown to be effective for related compounds and generally follows this procedure.[2]
Materials:
-
2-Amino-1-phenylethanol
-
Acetone
-
A suitable catalyst (e.g., a Lewis acid or a base like K₂CO₃)
-
A high-boiling point solvent suitable for microwave synthesis (e.g., acetonitrile, DMSO)
Procedure:
-
In a microwave reaction vessel, combine the 2-amino-1-phenylethanol, acetone, catalyst, and solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 125-135°C) for a short period (typically in the range of minutes).
-
Monitor the reaction for completion.
-
After cooling, the reaction mixture is worked up by removing the solvent and purifying the product, typically by column chromatography.
Conclusion
The synthesis of 2-methyl-2-phenyl-oxazolidine is most directly achieved through the condensation of 2-amino-1-phenylethanol and acetone. Conventional heating methods with azeotropic removal of water or the use of a dehydrating agent are well-established procedures, though they can be time-consuming. Microwave-assisted synthesis presents a promising alternative, offering significantly reduced reaction times and potentially higher yields, as demonstrated in the synthesis of analogous heterocyclic compounds. The choice of method will depend on the available equipment, desired reaction scale, and the need for rapid synthesis. Further optimization of the microwave-assisted protocol for this specific product could lead to a highly efficient and scalable synthetic route.
References
A Comparative Guide to the Recyclability of Chiral Auxiliaries: 2-Oxazolidinones and Alternatives
For researchers, scientists, and drug development professionals seeking sustainable and cost-effective methods in asymmetric synthesis, the recyclability of chiral auxiliaries is a paramount concern. This guide provides a comparative assessment of the recyclability of 2-oxazolidinone auxiliaries, with a focus on the widely used Evans-type systems, and contrasts their performance with other notable alternatives such as Oppolzer's sultam and polymer-supported auxiliaries.
Performance Comparison of Chiral Auxiliary Recycling
The following tables summarize the recyclability of selected chiral auxiliaries based on available experimental data. It is important to note that recovery yields are highly dependent on the specific substrate, reaction conditions, and purification methods employed.
| Chiral Auxiliary | Type | Recovery Yield | Conditions | Diastereoselectivity in Reuse | Source |
| (4S)-4-Benzyl-2-oxazolidinone | Evans Oxazolidinone | 89% | Hydrolytic cleavage (LiOH/H₂O₂), extraction, and recrystallization. | Not explicitly reported, but high purity of recovered auxiliary suggests comparable performance. | [1] |
| Oppolzer's Sultam | Camphorsultam | 71-79% (crude), 48-56% (recrystallized) | Continuous flow, multi-stage reaction including cleavage, liquid-liquid extraction, and recrystallization. | Maintained high diastereoselectivity over multiple cycles.[2] | [2][3] |
| Polymer-Supported (S)-4-(4-hydroxybenzyl)-oxazolidin-2-one | Evans Oxazolidinone (Solid-Phase) | High (qualitative) | Merrifield resin support, cleavage from resin. | High diastereoselectivity (>95:5) in subsequent on-bead reactions. | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and optimizing the recycling of chiral auxiliaries. Below are representative protocols for the cleavage and recovery of an Evans-type oxazolidinone and Oppolzer's sultam.
Protocol 1: Recycling of (4S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)
This protocol is adapted from a procedure for the hydrolytic cleavage of an N-acylated Evans auxiliary.[1]
1. Cleavage of the N-Acyl Group:
-
The N-acyl oxazolidinone adduct is dissolved in a 4:1 mixture of tetrahydrofuran (THF) and water at 0 °C.
-
To this solution, 30% aqueous hydrogen peroxide is added, followed by an aqueous solution of lithium hydroxide.
-
The reaction mixture is stirred for 1 hour.
-
An aqueous solution of sodium sulfite is then added to quench the excess peroxide.
2. Isolation of the Auxiliary:
-
The bulk of the THF is removed under reduced pressure.
-
The resulting aqueous mixture is extracted multiple times with dichloromethane to separate the chiral auxiliary from the aqueous layer containing the carboxylate salt of the product.
3. Purification of the Auxiliary:
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting solid is recrystallized from an ethyl acetate/hexane mixture to yield the purified (4S)-4-benzyl-2-oxazolidinone.[1]
Protocol 2: Recycling of Oppolzer's Sultam in a Continuous Flow System
This protocol is based on an automated, multi-stage continuous flow process.[2][6]
1. In-line Cleavage and Separation:
-
The product stream from the primary reaction, containing the N-acylated sultam, is mixed with a solution of sodium methoxide in methanol in a flow reactor to cleave the auxiliary.
-
The resulting stream undergoes in-line liquid-liquid extraction with an aqueous NaOH solution. The deprotonated sultam preferentially partitions into the aqueous phase, while the ester product remains in the organic phase.
2. Recovery of the Auxiliary:
-
The aqueous stream containing the sodium salt of the sultam is collected.
-
This aqueous solution is then acidified with concentrated HCl to a pH < 1.
-
The protonated sultam is extracted from the acidic aqueous phase using dichloromethane.
3. Purification of the Auxiliary:
-
The combined dichloromethane extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude sultam.
-
The crude auxiliary is then recrystallized from hexanes to afford the pure Oppolzer's sultam.[6]
Visualization of the Recycling Workflow
The following diagrams illustrate the general workflows for the recycling of a solution-phase oxazolidinone auxiliary and a polymer-supported auxiliary.
Caption: Workflow for solution-phase chiral auxiliary recycling.
Caption: Workflow for polymer-supported chiral auxiliary recycling.
Concluding Remarks
The choice of a chiral auxiliary and its recycling strategy depends on several factors, including the specific transformation, scale of the reaction, and available equipment.
-
Evans-type oxazolidinones offer high diastereoselectivity in a wide range of reactions and can be recycled with good to excellent recovery yields through established hydrolytic cleavage and extraction protocols.[1]
-
Oppolzer's sultam is another robust auxiliary with well-documented recycling procedures, particularly amenable to automation in continuous flow systems, which can enhance efficiency and minimize waste.[2][3]
-
Polymer-supported auxiliaries represent a significant advancement in simplifying the recovery process.[4][5] By immobilizing the auxiliary on a solid support, separation is reduced to a simple filtration step, which can lead to very high recovery rates and is well-suited for high-throughput synthesis. However, the initial synthesis and loading of the auxiliary onto the polymer support can be more complex.
Ultimately, a thorough cost-benefit analysis, considering the price of the auxiliary, solvents, reagents for cleavage and purification, and the potential for automation, will guide the selection of the most appropriate recyclable chiral auxiliary for a given synthetic challenge. The development of more efficient and sustainable recycling protocols remains a key area of research in modern organic synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05192A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Validated Analytical Methods for 2-Methyl-2-phenyl-oxazolidine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-methyl-2-phenyl-oxazolidine, a key chiral auxiliary and potential impurity in pharmaceutical synthesis, is critical for ensuring product quality and process control. This guide provides a comparative overview of two principal analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for 2-methyl-2-phenyl-oxazolidine are not extensively documented in publicly available literature, this guide presents detailed, plausible methodologies and expected validation parameters based on established analytical practices for structurally similar small molecules.[1][2][3][4][5]
The selection between HPLC-UV and GC-MS will depend on several factors, including the required sensitivity and selectivity, the sample matrix, and the available instrumentation. This guide aims to provide the necessary information to make an informed decision and to establish a robust, validated analytical method for 2-methyl-2-phenyl-oxazolidine.
Comparison of Analytical Methods
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry. |
| Analyte Suitability | Suitable for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable, or to be made so through derivatization. |
| Selectivity | Moderate; can be affected by co-eluting impurities with similar UV spectra. | High; mass spectrometry provides structural information, allowing for high selectivity. |
| Sensitivity | Generally in the µg/mL to ng/mL range. | High; typically in the ng/mL to pg/mL range. |
| Sample Throughput | Can be high with the use of modern UPLC/UHPLC systems. | Can be lower due to longer run times and potential need for derivatization. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment and maintenance costs. |
| Typical Mobile Phase | Mixtures of water, acetonitrile, and/or methanol with buffers. | Inert gases such as helium or nitrogen. |
| Typical Stationary Phase | C18 or other modified silica gels. | Polysiloxane-based polymers of varying polarity. |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method
HPLC-UV is a robust and widely used technique for the quantification of small organic molecules in pharmaceutical applications.[1][6][7] The following presents a hypothetical, yet plausible, method for the analysis of 2-methyl-2-phenyl-oxazolidine.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-methyl-2-phenyl-oxazolidine reference standard and dissolve in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing 2-methyl-2-phenyl-oxazolidine in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Summary: HPLC-UV
The validation of the HPLC-UV method should be performed according to the International Council for Harmonisation (ICH) guidelines.[1] The following table summarizes the expected performance characteristics.
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Range | - | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 3.0% | < 1.5% |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.2 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10:1 | 0.7 µg/mL |
| Specificity | No interference at the retention time of the analyte. | Peak purity index > 0.999 |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers higher selectivity and sensitivity compared to HPLC-UV, making it a powerful tool for trace analysis and confirmation of identity.[3][5] The following is a proposed GC-MS method for 2-methyl-2-phenyl-oxazolidine quantification.
Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
-
Autosampler.
-
Data acquisition and processing software.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of 2-methyl-2-phenyl-oxazolidine (e.g., m/z 163, 148, 104).
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-methyl-2-phenyl-oxazolidine reference standard and dissolve in 10 mL of a suitable volatile solvent (e.g., ethyl acetate).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the same solvent to cover the desired concentration range (e.g., 0.1-10 µg/mL).
-
Sample Preparation: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range. If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.
Method Validation Summary: GC-MS
Similar to the HPLC method, the GC-MS method should be validated in accordance with ICH guidelines. The expected performance characteristics are outlined below.
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Range | - | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.8 - 103.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 5.0% | < 2.0% |
| - Intermediate Precision | ≤ 7.0% | < 3.5% |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.02 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10:1 | 0.07 µg/mL |
| Specificity | No interfering peaks at the retention time and m/z of the analyte. | Confirmed by mass spectral data. |
Visualizations
Analytical Method Validation Workflow
Caption: ICH Q2(R1) parameters for analytical method validation.
HPLC-UV Experimental Workflow
Caption: Workflow for 2-methyl-2-phenyl-oxazolidine quantification by HPLC-UV.
GC-MS Experimental Workflow
Caption: Workflow for 2-methyl-2-phenyl-oxazolidine quantification by GC-MS.
References
- 1. pharmtech.com [pharmtech.com]
- 2. ijrpas.com [ijrpas.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
cross-referencing spectroscopic data of 2-methyl-2-phenyl-oxazolidine
A comprehensive guide to the cross-referencing of spectroscopic data for 2-methyl-2-phenyl-oxazolidine is presented below for researchers, scientists, and professionals in drug development. This guide focuses on the expected spectroscopic characteristics of 2-methyl-2-phenyl-oxazolidine by drawing comparisons with structurally similar compounds for which experimental data is available.
Spectroscopic Data Comparison
Due to the limited availability of direct experimental spectroscopic data for 2-methyl-2-phenyl-oxazolidine in public databases, this guide provides a comparative analysis of related oxazolidine derivatives. The data presented in the following tables for analogous compounds can be used to predict the spectral characteristics of 2-methyl-2-phenyl-oxazolidine.
Expected ¹H NMR Spectral Properties for 2-methyl-2-phenyl-oxazolidine:
Based on the structures of related compounds, the proton NMR spectrum of 2-methyl-2-phenyl-oxazolidine is expected to show:
-
A singlet for the methyl protons (CH ₃) around 1.5-2.0 ppm.
-
Multiplets for the methylene protons on the oxazolidine ring (-CH ₂-N- and -CH ₂-O-) between 3.0 and 5.0 ppm.
-
Multiplets for the aromatic protons of the phenyl group in the region of 7.2-7.5 ppm.
-
A broad singlet for the amine proton (NH ) which may vary in chemical shift depending on the solvent and concentration.
Expected ¹³C NMR Spectral Properties for 2-methyl-2-phenyl-oxazolidine:
The carbon NMR spectrum is anticipated to display:
-
A signal for the methyl carbon (-C H₃) around 20-30 ppm.
-
Signals for the methylene carbons of the oxazolidine ring (-C H₂-N- and -C H₂-O-) in the range of 45-80 ppm.
-
A signal for the quaternary carbon at the 2-position (-C (CH₃)(Ph)-) between 90 and 100 ppm.
-
Signals for the aromatic carbons of the phenyl group between 125 and 145 ppm.
Expected Infrared (IR) Spectroscopy Features for 2-methyl-2-phenyl-oxazolidine:
The IR spectrum would likely exhibit characteristic absorption bands corresponding to:
-
N-H stretching, typically a sharp peak around 3300-3400 cm⁻¹.
-
C-H stretching of the aromatic ring just above 3000 cm⁻¹ and of the alkyl groups just below 3000 cm⁻¹.
-
C=C stretching of the aromatic ring around 1600 cm⁻¹ and 1450 cm⁻¹.
-
C-N stretching in the 1250-1020 cm⁻¹ region.
-
C-O stretching, typically a strong peak in the 1260-1000 cm⁻¹ range.
Expected Mass Spectrometry Fragmentation for 2-methyl-2-phenyl-oxazolidine:
In mass spectrometry (electron ionization), the molecule would be expected to show a molecular ion peak [M]⁺. Common fragmentation patterns for oxazolidines involve the loss of the substituents at the 2-position and ring cleavage. The loss of a methyl group ([M-15]⁺) or a phenyl group ([M-77]⁺) would be anticipated.
Comparison with Alternative Compounds
The following tables summarize the available spectroscopic data for compounds structurally related to 2-methyl-2-phenyl-oxazolidine.
Table 1: ¹H NMR Spectroscopic Data of Related Oxazolidine Derivatives
| Compound | Solvent | Chemical Shift (ppm) and Multiplicity | Reference |
| (4S,5R)-4-methyl-5-phenyloxazolidin-2-one | CDCl₃ | 0.80 (d, J = 6.6 Hz, 3H), 4.18–4.24 (m, 1H), 5.70 (d, J = 8.1 Hz, 1H), 6.79 (br s, 1H), 7.27–7.29 (m, 2H), 7.31–7.34 (m, 1H), 7.35–7.40 (m, 2H) | [1] |
| 2-Methyl-2-oxazoline | - | 1.95 (s, 3H), 3.75 (t, 2H), 4.20 (t, 2H) | [2] |
Table 2: ¹³C NMR Spectroscopic Data of Related Oxazolidine Derivatives
| Compound | Solvent | Chemical Shift (ppm) | Reference |
| (4S,5R)-4-methyl-5-phenyloxazolidin-2-one | CDCl₃ | 17.4, 52.3, 80.9, 125.8, 128.3, 128.4, 134.9, 159.8 | [1] |
| 2-Methyl-2-oxazoline | - | 13.8, 54.5, 67.2, 168.0 | - |
Table 3: Mass Spectrometry Data of Related Oxazolidine Derivatives
| Compound | Ionization Method | m/z (Relative Intensity) | Reference |
| 2-Phenyl-oxazolidine | Not specified | 149, 118, ... | [3] |
| 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone | Electron Ionization | - | [4] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals and determine the chemical shifts and coupling constants.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds to ensure quantitative data for quaternary carbons.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) or a direct-infusion electrospray ionization mass spectrometer (ESI-MS).
GC-MS (for volatile and thermally stable compounds):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Inject the solution into the GC, where the compound is separated on a capillary column.
-
The separated compound enters the mass spectrometer, where it is ionized (typically by electron ionization - EI).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
ESI-MS (for less volatile or thermally labile compounds):
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 10-100 µM).
-
Infuse the solution directly into the ESI source, where it is sprayed into a fine mist and ionized.
-
The ions are then analyzed by the mass spectrometer.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic data cross-referencing and a general experimental workflow for compound characterization.
Caption: Logical workflow for cross-referencing spectroscopic data.
Caption: General experimental workflow for compound characterization.
References
- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-METHYL-2-OXAZOLINE(1120-64-5) 1H NMR spectrum [chemicalbook.com]
- 3. Oxazolidine, 2-phenyl- | C9H11NO | CID 347092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Oxazolidinone, 3-(2-hydroxypropyl)-5-methyl- [webbook.nist.gov]
A Comparative Guide to the Cost-Effective Synthesis of 2-Methyl-2-Phenyl-Oxazolidine
For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of chemical intermediates is a critical aspect of the research and development pipeline. This guide provides a comparative analysis of two potential synthetic routes to 2-methyl-2-phenyl-oxazolidine, a heterocyclic compound of interest in various chemical and pharmaceutical applications. The comparison focuses on cost-effectiveness, supported by experimental data and detailed methodologies.
At a Glance: Synthesis Route Comparison
| Parameter | Route 1: From 2-Amino-1-phenylethanol | Route 2: From DL-Alanine |
| Starting Materials | 2-Amino-1-phenylethanol, Acetaldehyde | DL-Alanine, Benzaldehyde, Sodium Hydroxide, Benzoyl Chloride |
| Reaction Type | Condensation | Multi-step (Salt formation, Condensation, Acylation) |
| Estimated Cost per Mole | Lower | Higher |
| Potential Yield | High (literature for similar reactions) | Moderate (for a related oxazolidinone) |
| Reaction Time | Potentially shorter (direct condensation) | Longer (multiple steps) |
| Complexity | Low | Moderate |
| Purification | Likely requires chromatographic purification | Involves washing and recrystallization |
Route 1: Condensation of 2-Amino-1-phenylethanol and Acetaldehyde
This route represents a direct and atom-economical approach to the synthesis of 2-methyl-2-phenyl-oxazolidine. The reaction involves the condensation of a 1,2-amino alcohol with an aldehyde, a well-established method for the formation of oxazolidine rings.
Experimental Protocol
Materials:
-
2-Amino-1-phenylethanol
-
Acetaldehyde
-
Anhydrous Magnesium Sulfate (or other suitable dehydrating agent)
-
Dichloromethane (or other suitable aprotic solvent)
Procedure:
-
To a solution of 2-amino-1-phenylethanol in dichloromethane, add an equimolar amount of acetaldehyde dropwise at room temperature with stirring.
-
Add anhydrous magnesium sulfate to the reaction mixture to remove the water formed during the condensation.
-
Stir the reaction mixture at room temperature for a specified time (typically monitored by TLC for completion).
-
Filter off the dehydrating agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-methyl-2-phenyl-oxazolidine.
Cost-Effectiveness Analysis
The primary cost drivers for this route are the starting materials, 2-amino-1-phenylethanol and acetaldehyde. While the reaction is straightforward, the purification by column chromatography can add to the overall cost and time.
Workflow Diagram:
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: A Focus on Phenyl-Substituted Oxazolidinones and Alternatives
In the pursuit of enantiomerically pure compounds, particularly within drug development and the synthesis of complex natural products, chiral auxiliaries remain a cornerstone strategy. These chemical entities are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation, after which they are removed and ideally recovered. While the specific compound 2-methyl-2-phenyl-oxazolidine is not extensively documented in peer-reviewed literature, the broader class of phenyl-substituted oxazolidinones, particularly (S)-4-phenyl-2-oxazolidinone, represents a well-validated and widely used chiral auxiliary.
This guide provides a comparative overview of (S)-4-phenyl-2-oxazolidinone and other common chiral auxiliaries used in asymmetric synthesis. The performance of these auxiliaries is compared in the context of diastereoselective enolate alkylation and aldol reactions, two of the most fundamental carbon-carbon bond-forming reactions in organic synthesis.
Comparison of Chiral Auxiliary Performance
The efficacy of a chiral auxiliary is primarily judged by its ability to induce high diastereoselectivity in a given reaction, leading to high yields of the desired stereoisomer. The following tables summarize the performance of several common chiral auxiliaries in model asymmetric alkylation and aldol reactions.
Table 1: Asymmetric Alkylation of N-Propionyl Imides
This table compares the diastereoselectivity of the alkylation of the sodium enolate of various N-propionyl chiral auxiliaries with benzyl bromide. The reaction's success hinges on the formation of a rigid chelated enolate, where the auxiliary's stereocenter effectively shields one face from the incoming electrophile.
| Chiral Auxiliary ((S)-enantiomer) | R Group | Electrophile (E+) | Product d.r. (S:R) | Yield (%) | Reference |
| 4-Phenyl-2-oxazolidinone | Phenyl | Benzyl Bromide | >99:1 | 90-95 | [1] |
| 4-Isopropyl-2-oxazolidinone | Isopropyl | Benzyl Bromide | 95:5 | 80-90 | [1] |
| Oppolzer's Camphorsultam | (Varies) | Benzyl Bromide | >98:2 | 90-98 | [2] |
Note: Data is compiled from representative procedures. Yields and diastereomeric ratios (d.r.) can vary with specific reaction conditions and substrates.
Table 2: Asymmetric Aldol Reaction with Isobutyraldehyde
This table presents a comparison of the boron-mediated "Evans syn"-aldol reaction between the N-propionyl imide of different chiral auxiliaries and isobutyraldehyde. The stereochemical outcome is dictated by a chair-like Zimmerman-Traxler transition state.
| Chiral Auxiliary ((S)-enantiomer) | Aldehyde | Product d.r. (syn:anti) | Yield (%) | Reference |
| 4-Phenyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 85-95 | [3][4] |
| 4-Isopropyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 85-95 | [3][4] |
| Oppolzer's Camphorsultam | Isobutyraldehyde | >98:2 (anti favored) | 80-90 | [2] |
| Thiazolidinethione Analog | Isobutyraldehyde | >95:5 (syn or anti) | 85-95 | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of chiral auxiliaries. The following sections outline the general procedures for the key steps in an asymmetric synthesis campaign using an Evans-type oxazolidinone.
N-Acylation of the Chiral Auxiliary
The first step involves attaching the desired acyl group (e.g., propionyl) to the nitrogen atom of the auxiliary.
Protocol:
-
To a solution of the (S)-4-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq.) dropwise.
-
Stir the resulting solution for 15 minutes at -78 °C.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to yield the N-acyl oxazolidinone.
Asymmetric Aldol Reaction (Boron-Mediated)
This protocol describes a typical procedure for a diastereoselective syn-aldol reaction.
Protocol:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C under an argon atmosphere.
-
Add di-n-butylboron triflate (1.2 eq.) dropwise, followed by the dropwise addition of a tertiary amine base (e.g., triethylamine, 1.5 eq.).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolization.
-
Cool the reaction mixture back down to -78 °C.
-
Add the aldehyde (e.g., isobutyraldehyde, 1.5 eq.) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for another hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract the mixture with DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography to isolate the desired aldol adduct. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Cleavage of the Chiral Auxiliary
The final step involves the removal of the auxiliary to yield the chiral product, typically a carboxylic acid, alcohol, or aldehyde.
Protocol (Hydrolytic Cleavage to Carboxylic Acid):
-
Dissolve the aldol adduct (1.0 eq.) in a mixture of THF and water (e.g., 4:1 v/v) and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq.) dropwise, followed by aqueous lithium hydroxide (2.0 eq.).
-
Stir the reaction mixture vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Make the aqueous solution basic (pH > 11) with NaOH and extract with DCM to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH < 2 with concentrated HCl and extract with DCM or ethyl acetate to isolate the chiral β-hydroxy carboxylic acid.
Visualizing the Workflow
The following diagrams illustrate the logical flow of an asymmetric synthesis using a chiral auxiliary.
Caption: General workflow for an asymmetric synthesis using a chiral auxiliary.
Caption: Key features of the Zimmerman-Traxler model for the Evans aldol reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 6. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
The Efficacy of 2-Methyl-2-Phenyl-Oxazolidine in Asymmetric Synthesis: A Comparative Guide
In the landscape of asymmetric synthesis, the use of chiral auxiliaries remains a cornerstone for the stereocontrolled construction of complex molecules. Among the plethora of auxiliaries available to researchers, oxazolidinones, particularly the family of Evans auxiliaries, have established themselves as reliable and highly effective tools. This guide provides a comparative analysis of the efficacy of 2-phenyl-substituted oxazolidinones, with a focus on derivatives like (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, in key synthetic transformations. We present a data-driven comparison with alternative auxiliaries, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in their synthetic strategy.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful C-C bond-forming reaction that sets two contiguous stereocenters. The diastereoselectivity of this reaction is highly dependent on the chiral auxiliary employed. Phenyl-substituted oxazolidinones have demonstrated exceptional stereocontrol in these transformations.[1]
Below is a table comparing the performance of a phenyl-substituted oxazolidinone with other common chiral auxiliaries in a representative asymmetric aldol reaction.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzaldehyde | >99:1 (syn:anti) | 85 | [2] |
| (S)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | 99:1 (syn:anti) | 89 | [2] |
| (S)-4-Isopropyl-2-oxazolidinone | Benzaldehyde | >99:1 (syn:anti) | 80 | [2] |
| N-Acetyl-4(S)-isopropylthiazolidinethione | Propionaldehyde | >95:5 (syn:anti) | High | [3] |
| Camphorsultam | Not specified | Significant (2S,3R)-selectivity | - | [4] |
Note: Direct comparison is challenging due to variations in substrates and reaction conditions across different studies. The data presented is representative of the typical performance of these auxiliaries. Sulfur-based auxiliaries like thiazolidinethiones have been noted to be particularly effective for acetate aldol reactions where oxazolidinones may show lower selectivity.[3]
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a reliable method for the synthesis of α-chiral carboxylic acids and their derivatives. The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of the electrophile, leading to high diastereoselectivity.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Allyl iodide | 98:2 | 61-77 | [5] |
| (R,R)- & (S,S)-Pseudoephedrine Amide | Various alkyl halides | High | High | [4] |
| Camphorsultam | Not specified | High | - | [4] |
Note: While Evans oxazolidinones provide excellent diastereoselectivity, their enolates are generally less reactive and perform best with reactive electrophiles like allylic and benzylic halides. In contrast, auxiliaries like pseudoephedrine are known to have broader applicability with a wider range of alkyl halides.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for an asymmetric aldol reaction and a diastereoselective alkylation using a phenyl-substituted oxazolidinone auxiliary.
Asymmetric Aldol Reaction using (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
This protocol is adapted from the general procedure for Evans' asymmetric aldol reactions.[2]
Materials:
-
(4R,5S)-3-Propionyl-4-methyl-5-phenyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., Benzaldehyde)
-
Anhydrous dichloromethane (DCM)
-
Methanol, 30% Hydrogen peroxide, 2N Sodium hydroxide
Procedure:
-
A solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous DCM (0.1 M) is cooled to -78 °C under an inert atmosphere.
-
Dibutylboron triflate (1.1 equiv) is added dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 equiv). The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 30 minutes to form the Z-enolate.
-
The reaction is re-cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The mixture is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional 1 hour.
-
The reaction is quenched by the addition of methanol, followed by a buffer solution.
-
The product is isolated by extraction with an organic solvent. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.
-
The chiral auxiliary can be cleaved by treatment with reagents such as lithium hydroxide and hydrogen peroxide to yield the chiral β-hydroxy carboxylic acid.
Diastereoselective Alkylation using (S)-4-Benzyl-2-oxazolidinone
This protocol is a representative example of an asymmetric alkylation.[5]
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Propionic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Allyl iodide
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in THF, propionic anhydride (1.5 equiv) and DMAP (0.1 equiv) are added. The reaction is stirred at room temperature until completion. The N-propionyl oxazolidinone is purified by chromatography.
-
Alkylation: The N-propionyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. A solution of NaHMDS (1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the enolate.
-
Allyl iodide (1.2 equiv) is added dropwise, and the reaction is stirred at -78 °C for several hours until completion.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent.
-
The diastereomeric ratio of the product can be determined by GC or ¹H NMR analysis. The major diastereomer is typically purified by flash chromatography.
-
The auxiliary can be cleaved to afford the corresponding enantiomerically enriched carboxylic acid.
Visualizing the Synthesis Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate a general experimental workflow for asymmetric synthesis using a chiral auxiliary and the mechanism of a diastereoselective aldol reaction.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Methyl-2-phenyl-oxazolidine
Hazard Profile and Safety Precautions
Based on information for the analogous compound 2-phenyl-1,3-oxazolidine, this chemical may cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
Step-by-Step Disposal Protocol
The disposal of 2-methyl-2-phenyl-oxazolidine must be conducted in accordance with all applicable local, regional, and national environmental regulations.
-
Waste Identification and Classification :
-
Characterize the waste stream containing 2-methyl-2-phenyl-oxazolidine. Determine if it is mixed with other solvents or reagents.
-
Consult your institution's environmental health and safety (EHS) office to determine the appropriate hazardous waste classification.
-
-
Containerization :
-
Use a dedicated, properly labeled, and leak-proof waste container.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "2-methyl-2-phenyl-oxazolidine".
-
Ensure the container is compatible with the chemical to prevent degradation or reaction.
-
-
Storage :
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage area.
-
The storage area should be well-ventilated, cool, and away from incompatible materials, particularly strong oxidizing agents.
-
-
Waste Pickup and Disposal :
Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Ventilate : Immediately evacuate the area and ensure adequate ventilation.
-
Control and Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect and Dispose : Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal.
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
The logical workflow for the disposal of 2-methyl-2-phenyl-oxazolidine is illustrated in the diagram below.
Figure 1: Disposal Workflow
References
Essential Safety and Logistical Information for Handling 2-Methyl-2-phenyloxazolidine
Disclaimer: A specific Safety Data Sheet (SDS) for 2-methyl-2-phenyloxazolidine was not publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally similar compounds and general laboratory safety practices. It is imperative to consult the specific SDS for any chemical before handling and to conduct a thorough risk assessment for your particular use case.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling 2-methyl-2-phenyloxazolidine in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.
Hazard Summary and Personal Protective Equipment
Based on data for analogous compounds, 2-methyl-2-phenyloxazolidine may cause skin and eye irritation.[1][2] Inhalation of vapors or dust may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment is crucial to minimize exposure.
Table 1: Personal Protective Equipment (PPE) Recommendations
| Protection Type | Recommended Equipment | Standard |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn in situations with a splash hazard. | OSHA 29 CFR 1910.133 or European Standard EN166[1][2] |
| Skin Protection | Chemically resistant gloves (e.g., Nitrile rubber, Neoprene). A lab coat or chemical-resistant apron should be worn. | Consult manufacturer for glove breakthrough times. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or if aerosols/dusts are generated, a NIOSH/MSHA approved respirator may be necessary. | European Standard EN 149[1] |
Safe Handling and Operational Plan
A systematic approach is essential when working with any chemical. The following workflow outlines the key steps for safely handling 2-methyl-2-phenyloxazolidine.
Caption: A flowchart outlining the procedural steps for the safe handling of 2-methyl-2-phenyloxazolidine, from preparation to disposal.
Personal Protective Equipment Selection
The selection of appropriate PPE is a critical step in mitigating risks. The following decision tree can guide the user in choosing the correct level of protection.
Caption: A decision tree to guide the selection of appropriate Personal Protective Equipment (PPE) based on the potential for exposure.
Experimental Protocols
Detailed experimental protocols should be developed based on the specific requirements of your research. However, general best practices include:
-
Working in a Well-Ventilated Area: All handling of 2-methyl-2-phenyloxazolidine should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoiding Ignition Sources: While the flammability of this specific compound is unknown, it is prudent to keep it away from open flames, hot surfaces, and sparks.[4]
-
Use of Inert Materials for Spills: In case of a spill, use an inert absorbent material for containment.[4]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible in the work area.
Disposal Plan
All waste containing 2-methyl-2-phenyloxazolidine should be considered hazardous unless determined otherwise by a formal hazard assessment.
-
Waste Collection: Collect all liquid and solid waste in designated, properly labeled, and sealed containers.
-
Container Compatibility: Ensure that the waste container material is compatible with 2-methyl-2-phenyloxazolidine.
-
Disposal Route: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3] Do not dispose of this chemical down the drain.[3]
By adhering to these guidelines, researchers can handle 2-methyl-2-phenyloxazolidine with a high degree of safety, minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
